2-Methyl-2-propan(ol-d)
Description
The exact mass of the compound 2-Methylpropan-2-(2H)ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-2-propan(ol-d) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-propan(ol-d) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-deuteriooxy-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGAVHZHDRPRBM-UICOGKGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192803 | |
| Record name | 2-Methylpropan-2-(2H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3972-25-6 | |
| Record name | tert-Butyl alcohol-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3972-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpropan-2-(2H)ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylpropan-2-(2H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpropan-2-[2H]ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2-Methyl-2-propan(ol-d)
Foreword: The Subtle Power of a Single Isotope
In the realms of advanced chemical research and pharmaceutical development, the strategic substitution of a hydrogen atom with its heavier, stable isotope, deuterium, can wield profound influence. This seemingly minor alteration—the addition of a single neutron—imparts significant changes to molecular properties, most notably affecting vibrational frequencies and reaction kinetics. These changes make deuterated compounds invaluable tools for elucidating reaction mechanisms, enhancing the metabolic stability of drug candidates, and serving as internal standards for quantitative analysis.[1][2][3]
2-Methyl-2-propan(ol-d), or tert-butanol-d, represents a fundamental and accessible example of a deuterated solvent and reagent. Its synthesis and characterization provide a foundational understanding of isotopic labeling. This guide offers a comprehensive exploration of the synthesis, properties, and analytical characterization of 2-Methyl-2-propan(ol-d), designed for researchers and scientists who require a practical and mechanistically grounded understanding of this important compound.
Section 1: Synthesis of 2-Methyl-2-propan(ol-d)
The synthesis of 2-Methyl-2-propan(ol-d) primarily focuses on the deuteration of the hydroxyl group, a process favored by the lability of the hydroxyl proton. While methods exist for the complete deuteration of the molecule (tert-butanol-d10) often involving Grignard reactions with deuterated precursors like deuterated acetone, the direct isotopic exchange with deuterium oxide (D₂O) is the most common, efficient, and cost-effective method for preparing the O-deuterated species.[4][5]
Dominant Synthetic Route: Isotopic Exchange
The hydroxyl proton of an alcohol is acidic and undergoes rapid exchange with other labile protons in the solution. This principle is the cornerstone of its deuteration. When tert-butanol is dissolved in or mixed with deuterium oxide (D₂O), a simple equilibrium is established, leading to the exchange of the hydroxyl proton for a deuteron.
Causality of Method Selection: This method is preferred for its simplicity, high efficiency, and the ready availability of D₂O as the deuterium source.[1][6] The reaction requires minimal setup and purification, as driving the equilibrium towards the deuterated product is straightforward.
Detailed Experimental Protocol: Isotopic Exchange with D₂O
This protocol is designed as a self-validating system. Successful synthesis will be confirmed by the analytical characterization methods described in Section 3.
Materials:
-
2-Methyl-2-propanol (tert-butanol), anhydrous (10 g, 0.135 mol)
-
Deuterium oxide (D₂O), 99.9 atom % D (5 mL, 0.278 mol)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Round-bottom flask and distillation apparatus (optional, for high purity)
Procedure:
-
Reaction Setup: In a clean, dry vial or flask, combine 10 g of anhydrous tert-butanol with 5 mL of deuterium oxide. tert-Butanol is a solid at room temperature, so it may need to be gently warmed to its melting point (~25-26°C) to facilitate mixing.[7][8]
-
Equilibration: Cap the vessel and shake vigorously for 5-10 minutes. To ensure complete exchange, the mixture can be allowed to stand at room temperature for several hours or gently warmed to 40-50°C for 30 minutes. The use of excess D₂O helps to drive the equilibrium towards the formation of the deuterated alcohol.
-
Workup and Drying:
-
Allow the mixture to cool to room temperature. tert-Butanol and water are miscible, but the mixture can be salted out if necessary.[8]
-
Add a sufficient quantity of anhydrous magnesium sulfate or sodium sulfate to the mixture to remove the residual D₂O and the HOD formed during the exchange.
-
Swirl the flask until the drying agent no longer clumps, indicating that the liquid is dry.
-
-
Isolation:
-
Decant or filter the liquid to remove the drying agent. The resulting liquid is 2-Methyl-2-propan(ol-d) of high isotopic purity at the hydroxyl position.
-
For applications requiring extremely high purity, the product can be distilled.
-
Section 2: Physical and Spectroscopic Properties
The physical properties of 2-Methyl-2-propan(ol-d) are very similar to its non-deuterated counterpart. However, its spectroscopic properties show distinct and predictable differences that are crucial for its identification and application.
Physical Properties
The following table summarizes the key physical data for 2-Methyl-2-propan(ol-d).
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉DO | [7] |
| Molecular Weight | 75.13 g/mol | [7] |
| Appearance | Colorless solid or liquid | [7][9] |
| Melting Point | 23-26 °C | [7] |
| Boiling Point | 83 °C | [7] |
| Density | 0.786 g/mL at 25 °C | [7] |
| Refractive Index (n²⁰/D) | 1.3847 | [7] |
Spectroscopic Characterization
Spectroscopic analysis provides definitive confirmation of successful deuteration.
2.2.1. Infrared (IR) Spectroscopy
The most significant change in the IR spectrum upon deuteration of the hydroxyl group is the shift of the O-H stretching vibration to a lower frequency.
-
O-H Stretch (in t-BuOH): A strong, broad absorption typically appears in the range of 3300-3400 cm⁻¹.[10]
-
O-D Stretch (in t-BuOD): Due to the increased mass of deuterium, this bond vibrates at a lower frequency. The O-D stretch appears around 2400-2550 cm⁻¹ . This shift is a hallmark of successful deuteration.[11][12]
2.2.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming O-deuteration, as the labile deuteron does not appear in the proton spectrum.[13][14]
-
Spectrum of tert-Butanol:
-
A sharp singlet at ~1.28 ppm, integrating to 9 protons, corresponding to the three equivalent methyl groups.
-
A broad singlet corresponding to the hydroxyl proton (-OH). Its chemical shift is variable (typically 1.5-4.0 ppm) depending on concentration, solvent, and temperature.[13]
-
-
Spectrum of 2-Methyl-2-propan(ol-d):
-
The sharp singlet for the nine methyl protons remains at ~1.28 ppm.
-
The broad singlet for the hydroxyl proton disappears . This is because the deuterium nucleus (²H) resonates at a completely different frequency and is not detected in a standard ¹H NMR experiment.[10][13] This disappearance is the primary diagnostic indicator of successful synthesis.
-
Section 3: Applications in Research and Development
The utility of 2-Methyl-2-propan(ol-d) extends across several scientific disciplines.
-
Mechanistic Studies: As a deuterated solvent or reagent, it can be used to probe reaction mechanisms. The kinetic isotope effect (KIE), where a C-D bond breaks more slowly than a C-H bond, can reveal the rate-determining step of a reaction.
-
NMR Spectroscopy: It is used as a solvent for acquiring NMR spectra of compounds that are soluble in tert-butanol but not in more common deuterated solvents. More frequently, it is used as a reagent added in small amounts to a sample to identify labile protons (e.g., -OH, -NH) through H/D exchange.[2][13][14]
-
Synthesis of Deuterated Molecules: It serves as a deuterated building block or a source of deuterium for the synthesis of more complex deuterated molecules, including active pharmaceutical ingredients (APIs).[7] The incorporation of deuterium can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties.[1][3]
References
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Iridium-catalyzed α-selective deuteration of alcohols. Royal Society of Chemistry. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. [Link]
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Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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How could we synthesize 2-methyl-2-propanol, starting with just methane?. Quora. [Link]
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C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. [Link]
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Infrared and Raman Spectra of Series of Deuterated Alcohols. Analytical Chemistry. [Link]
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One-Pot Sequential Hydrogen Isotope Exchange/Reductive Deuteration for the Preparation of α,β-Deuterated Alcohols using Deuterium Oxide. Organic Letters. [Link]
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tert-Butyl alcohol. Wikipedia. [Link]
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Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
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TERT-BUTYL ALCOHOL. Occupational Safety and Health Administration. [Link]
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Per-deuteration of t-Butanol in Mildly Acidic Deuterium Oxide. Canadian Journal of Chemistry. [Link]
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Iridium-catalyzed α-selective deuteration of alcohols. National Center for Biotechnology Information. [Link]
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Infrared Spectra of Methanol and Deuterated Methanols in Gas, Liquid, and Solid Phases. The Journal of Chemical Physics. [Link]
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Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [Link]
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Mobility of Solid tert-Butyl Alcohol Studied by Deuterium NMR. The Journal of Physical Chemistry. [Link]
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physical and chemical properties of deuterated tert-butanol
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Tert-Butanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deuterated tert-butanol, particularly its per-deuterated (d10) and hydroxyl-deuterated (OD) forms, represents a critical tool in modern chemical and pharmaceutical research. The substitution of hydrogen with its heavier isotope, deuterium, imparts subtle yet significant changes to the molecule's physicochemical properties. These modifications, rooted in the kinetic isotope effect (KIE), lead to altered metabolic stability, distinct spectroscopic signatures, and modified reaction kinetics. This guide provides a comprehensive analysis of these properties, offering field-proven insights into its applications, synthesis, and characterization. We delve into the causality behind its unique behavior, presenting quantitative data, detailed experimental protocols, and a foundational understanding of its utility in areas ranging from NMR spectroscopy to the strategic design of next-generation deuterated pharmaceuticals.
Introduction: The Significance of Isotopic Substitution
Tert-butanol ((CH₃)₃COH) is the simplest tertiary alcohol, notable for its unique physical and chemical characteristics.[1][2] When hydrogen atoms are replaced by deuterium, we get deuterated tert-butanol. The two most common forms are tert-butanol-OD, where only the hydroxyl proton is replaced, and tert-butanol-d10 ((CD₃)₃COD), where all ten hydrogen atoms are substituted.[3]
This isotopic substitution is far from a trivial alteration. The increased mass of deuterium leads to a lower zero-point energy for C-D bonds compared to C-H bonds, making the C-D bond stronger and more difficult to break. This phenomenon is the basis of the Kinetic Isotope Effect (KIE) , a cornerstone of modern drug discovery.[4] By strategically replacing hydrogen with deuterium at sites of metabolic oxidation, drug developers can slow down the metabolic breakdown of a drug, potentially improving its pharmacokinetic profile, increasing its half-life, and reducing the formation of toxic metabolites.[4][5] Consequently, deuterated tert-butanol serves not only as a versatile solvent and reagent but also as a crucial starting material for the synthesis of complex deuterated molecules and active pharmaceutical ingredients (APIs).[6]
Physicochemical Properties: A Comparative Analysis
The substitution of hydrogen with deuterium results in measurable differences in the physical properties of tert-butanol. These differences are primarily due to the increased molecular weight and the stronger intermolecular forces arising from altered vibrational modes.
| Property | Tert-Butanol (Non-deuterated) | Tert-Butanol-d10 | Rationale for Change |
| Molecular Formula | C₄H₁₀O | C₄D₁₀O | Isotopic Substitution |
| Molar Mass | 74.12 g/mol [7] | 84.18 g/mol [3] | Increased mass of 10 deuterium atoms vs. hydrogen |
| Appearance | Colorless solid or liquid[1][7] | Colorless liquid[8] | Both are colorless; physical state depends on temp. |
| Melting Point | 25-26 °C[1] | ~22 °C[9] | Isotopic substitution can slightly alter crystal packing and intermolecular forces. |
| Boiling Point | 82-83 °C[1] | 82 °C[8] | Minimal change, as boiling point is heavily influenced by hydrogen bonding at the -OH group. |
| Density | 0.775 g/mL (at 25°C)[1] | 0.893 g/mL (at 25°C)[8] | Significant increase due to the higher mass of deuterium within a similar molecular volume. |
| Refractive Index (n²⁰/D) | 1.387[1] | 1.3835[8] | Slight decrease, reflecting subtle changes in electronic polarizability. |
| Acidity (pKa) | ~16.5 - 19.2[1][7] | Expected to be slightly higher | The O-D bond is stronger than the O-H bond, making the deuteron harder to abstract. |
| Flash Point | 11 °C (52 °F)[1] | 11 °C (52 °F)[8] | Flammability is primarily dictated by the overall carbon structure and is not significantly altered. |
| Solubility | Miscible with water, ethanol, ether[1] | Miscible with water, soluble in chloroform[8][9] | Polarity is largely unchanged, leading to similar miscibility profiles. |
Chemical Reactivity & Core Applications
The utility of deuterated tert-butanol spans a wide range of applications, from a simple solvent to a complex building block in drug synthesis.
A Non-Nucleophilic Base Precursor
Just as tert-butanol is used to prepare potassium tert-butoxide (K⁺ -O-C(CH₃)₃), a strong, sterically hindered, non-nucleophilic base, tert-butanol-d9 can be used to synthesize its deuterated analog, potassium tert-butoxide-d9.[1] This reagent is invaluable in mechanistic studies where the role of the base in proton (or deuteron) abstraction is under investigation.
Advanced NMR Spectroscopy
In Nuclear Magnetic Resonance (NMR) spectroscopy, protonated solvents can create large, interfering signals that obscure the signals from the analyte. Deuterated solvents, like tert-butanol-d10, are "invisible" in ¹H NMR, making them excellent media for sample analysis.[9] It is particularly useful for studying the conformation and dynamics of molecules that are soluble in moderately polar, protic environments. For example, it has been used to study the conformational analysis of dihydroxypropanoic acid.
Tracer in Mechanistic & Metabolic Studies
The deuterium label serves as an isotopic tracer.[9] Researchers can track the fate of the deuterated tert-butyl group through complex reaction pathways or metabolic processes using techniques like mass spectrometry. This allows for the precise elucidation of reaction mechanisms and the identification of metabolic hotspots in drug candidates.[9][10]
Key Starting Material for Deuterated Drugs
Fully deuterated tert-butanol is a key starting material for synthesizing deuterated drugs.[6] The tert-butyl group is a common moiety in pharmaceuticals, and deuterating it can enhance the metabolic stability of the final API. This "deuterium switch" can lead to improved drug safety and efficacy.[4][6]
Caption: Workflow for the synthesis of tert-butanol-d10.
Protocol: Characterization and Quality Control
This workflow ensures the final product meets the required standards of chemical purity and isotopic enrichment.
Objective: To verify the identity, purity, and deuterium incorporation of the synthesized tert-butanol-d10.
Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To determine chemical purity and confirm molecular weight.
-
Procedure:
-
Prepare a dilute solution of the product in a suitable volatile solvent.
-
Inject the sample into the GC-MS system.
-
Analysis (GC): The gas chromatogram should show a single major peak, indicating high chemical purity (e.g., >99.5%). [6] 4. Analysis (MS): The mass spectrum for the main peak should show a molecular ion (M⁺) or a related fragment corresponding to the mass of tert-butanol-d10 (84.18 g/mol ). This confirms the presence of the deuterated compound. [6]2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
-
Purpose: To confirm the structure and quantify the level of deuteration.
-
Procedure:
-
Prepare a sample of the product in a suitable NMR solvent (e.g., CDCl₃).
-
¹H NMR: Acquire a proton NMR spectrum. For a highly enriched sample, the spectrum should show minimal residual proton signals, confirming a high degree of deuteration at the carbon positions.
-
²H NMR (Deuterium NMR): Acquire a deuterium NMR spectrum. This will show signals corresponding to the deuterium atoms at the methyl and hydroxyl positions, confirming their location. The integration of these signals can be used to verify the isotopic abundance. [11]
-
-
Safety and Handling
Deuterated tert-butanol shares the same primary hazards as its non-deuterated counterpart. It is a highly flammable liquid and vapor. [3][12][13]
-
Hazards: Flammable liquid (Category 2), causes serious eye irritation, and may cause respiratory irritation and drowsiness. [3][13]* Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Use in a well-ventilated area or under a fume hood.
-
Wear protective gloves, eye protection, and flame-retardant clothing.
-
Store in a tightly closed container in a cool, well-ventilated place. [12]
-
Conclusion
Deuterated tert-butanol is more than just a heavy version of a common solvent. The subtle change in nuclear mass introduces profound effects that are leveraged by chemists and drug developers to probe reaction mechanisms, improve analytical techniques, and design safer, more effective medicines. Its unique physical and chemical properties, driven by the fundamental principles of isotopic chemistry, make it an indispensable tool. Understanding these properties is key to unlocking its full potential in the laboratory and beyond.
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Preparation method of deuterated tert-butyl alcohol. Google Patents.
-
tert-Butyl alcohol. Wikipedia.
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tert-Butanol. PubChem, National Institutes of Health.
-
Explore Tert-Butanol D9 and Deuterium Products. Clearsynth Deutero.
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tert-Butanol. Sciencemadness Wiki.
-
tert-Butanol-d10 99 atom % D. Sigma-Aldrich.
-
TERT-BUTANOL-D10 CAS#: 53001-22-2. ChemicalBook.
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tert-Butanol-d10 General Description. Sigma-Aldrich.
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²H NMR line shape temperature dependence of deuterated tert‐butyl... ResearchGate.
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tert -Butyl Alcohol: Chemical Properties, Production and Use, Fate and Transport, Toxicology, and Detection in Groundwater and Regulatory Standards. ResearchGate.
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THE MASS SPECTRA OF THREE DEUTERATED BUTANOLS. Canadian Science Publishing.
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Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery.
-
Safety Data Sheet: tert-Butanol. Carl ROTH.
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Regioselective deuteration of alcohols in D2O catalysed by homogeneous manganese and iron pincer complexes. Royal Society of Chemistry.
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Physical Properties of Alcohols. Chemistry LibreTexts.
-
What causes the pKa difference between isopropyl alcohol, t-butanol, and ethanol? Reddit.
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tert-Butanol Safety Data Sheet. Fisher Scientific.
-
Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.
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The Critical Role of Isotopic Purity in Scientific Research
An In-depth Technical Guide to the Isotopic Purity of 2-Methyl-2-propan(ol-d) for Research Applications
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the critical importance, synthesis, and rigorous analysis of the isotopic purity of 2-Methyl-2-propan(ol-d), commonly known as deuterated tert-butanol. Adherence to the principles and methodologies outlined herein is essential for ensuring the validity and reproducibility of experimental outcomes.
2-Methyl-2-propan(ol-d), the deuterated analogue of tert-butanol, is a valuable tool in numerous scientific disciplines. Its applications range from serving as a non-protonated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy to its use as an internal standard in quantitative mass spectrometry-based analyses.[1][2] In drug development, deuterium-labeled compounds are increasingly used to investigate metabolic pathways, reaction mechanisms, and to enhance the pharmacokinetic profiles of active pharmaceutical ingredients (APIs) through the "kinetic isotope effect."[1]
The utility of 2-Methyl-2-propan(ol-d) is fundamentally dependent on its isotopic purity . The presence of residual, non-deuterated or partially deuterated molecules can introduce significant experimental artifacts, leading to misinterpretation of data. For instance, in ¹H NMR, residual protons from an incompletely deuterated solvent can obscure signals from the analyte of interest.[3][4] Therefore, a robust framework for the synthesis, purification, and comprehensive characterization of its isotopic purity is not merely a quality control measure but a prerequisite for sound scientific investigation.
Foundational Concepts: Isotopic Enrichment vs. Species Abundance
A precise discussion of isotopic purity requires a clear distinction between two fundamental, yet often confused, terms: Isotopic Enrichment and Species Abundance.[5]
-
Isotopic Enrichment : This refers to the percentage of deuterium atoms found at a specific labeled position within a molecule.[5] For example, if a starting material is stated to have "99.8 atom % D," it means that for any given labeled position, there is a 99.8% probability of it being a deuterium atom and a 0.2% probability of it being a hydrogen atom.[5]
-
Species Abundance : This describes the percentage of the entire population of molecules that possesses a specific, complete isotopic composition.[5] For 2-Methyl-2-propan(ol-d), which has ten exchangeable positions (nine on the methyl groups and one on the hydroxyl group), the target species is the fully deuterated d₁₀ isotopologue. However, due to the statistical nature of deuterium incorporation during synthesis, the final product will inevitably contain a distribution of isotopologues (e.g., d₉, d₈, etc.).[5]
It is a critical error to assume that 99.8% isotopic enrichment translates to a 99.8% abundance of the d₁₀ species. The probability of achieving the fully deuterated d₁₀ molecule is (0.998)¹⁰, which calculates to approximately 98.0%. The remaining ~2.0% will consist primarily of the d₉ isotopologue. Understanding this distribution is paramount, especially for applications governed by regulatory bodies like the FDA, which require rigorous characterization of all isotopologues in a deuterated API.[5]
Quantitative NMR (qNMR) for Isotopic Enrichment
Principle: ¹H NMR spectroscopy is exceptionally sensitive for detecting and quantifying the presence of residual protons. By comparing the integral of the residual proton signal to the integral of a known, high-purity internal standard, one can accurately calculate the level of isotopic enrichment. [6]The non-deuterated 2-methyl-2-propanol shows two signals: a singlet for the nine equivalent methyl protons (~1.26 ppm) and a singlet for the hydroxyl proton. [3]These are the positions where residual proton signals will appear in the deuterated analogue.
Experimental Protocol: ¹H NMR for Isotopic Enrichment
-
Standard Preparation: Accurately weigh approximately 5-10 mg of a suitable, non-exchangeable proton internal standard (e.g., 1,4-dioxane, maleic anhydride) into a vial. The standard must have a known chemical purity and a signal that does not overlap with the residual solvent signals.
-
Sample Preparation: Accurately weigh approximately 50-100 mg of the 2-Methyl-2-propan(ol-d) sample into the same vial. Dissolve the mixture in a suitable deuterated solvent that does not contain the sample as an impurity (e.g., Acetone-d₆, Chloroform-d).
-
NMR Acquisition:
-
Transfer the solution to a clean, dry 5 mm NMR tube. [7] * Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1 ≥ 5 * T₁) to allow for full magnetization recovery of all signals, which is critical for accurate integration. A D1 of 30-60 seconds is recommended.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the small residual proton signals.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Carefully integrate the signal for the internal standard (A_std) and the residual proton signal from the methyl groups of the analyte (A_res).
-
-
Calculation:
-
Calculate the atom % D using the following formula:
-
Moles_std = (Weight_std / MW_std) * Purity_std
-
Moles_H_res = Moles_std * (A_res / N_H_res) / (A_std / N_H_std)
-
Total Moles_H_possible = (Weight_sample / MW_d10) * 9
-
Atom % D = (1 - (Moles_H_res / Total Moles_H_possible)) * 100
-
-
Where: MW is molecular weight, N_H is the number of protons giving rise to the signal, and the calculation is shown for the nine methyl positions.
-
High-Resolution Mass Spectrometry (HRMS) for Species Abundance
Principle: HRMS separates ions based on their mass-to-charge ratio (m/z) with very high precision. Since each isotopologue (d₁₀, d₉, d₈, etc.) has a unique molecular weight, HRMS can resolve and quantify the relative abundance of each species in the sample. [5][8]Electrospray ionization (ESI) is a soft ionization technique well-suited for this analysis. [8] Experimental Protocol: ESI-HRMS for Isotopologue Distribution
-
Sample Preparation: Prepare a dilute solution of the 2-Methyl-2-propan(ol-d) sample (~1-10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to promote ionization.
-
Instrumentation:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) capable of achieving a resolution of >10,000 to resolve the isotopic peaks.
-
Calibrate the instrument immediately prior to analysis to ensure high mass accuracy. [8]3. MS Acquisition:
-
Infuse the sample directly or via liquid chromatography (LC).
-
Acquire full scan mass spectra in positive ion mode. The protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺ will be observed. For (CD₃)₃C-OD, the [M+H]⁺ ion for the d₁₀ species will have a theoretical m/z corresponding to C₄D₁₀OH⁺.
-
-
Data Processing:
-
Extract the mass spectrum for the isotopic cluster of the parent ion.
-
Record the intensity (ion count) for each isotopologue peak (e.g., d₁₀, d₉, d₈).
-
-
Calculation:
-
Calculate the percentage of each species by dividing its peak intensity by the sum of the intensities of all isotopologue peaks in the cluster and multiplying by 100.
-
% d₁₀ Abundance = (Intensity_d10 / (Intensity_d10 + Intensity_d9 + Intensity_d8 + ...)) * 100
-
-
Data Summary and Interpretation
The combination of NMR and MS provides a comprehensive quality profile for the deuterated solvent.
Table 1: Comparison of Key Analytical Techniques
| Feature | Quantitative ¹H NMR | High-Resolution Mass Spectrometry |
|---|---|---|
| Primary Measurement | Isotopic Enrichment (atom % D) | Species Abundance (%) |
| Principle | Quantifies residual protons against an internal standard. | Separates and quantifies molecules by mass. |
| Key Advantage | Highly accurate for determining overall deuterium incorporation; site-specific information. [6] | Directly measures the distribution of isotopologues (d₁₀, d₉, etc.). [5][8] |
| Key Limitation | Does not directly measure the abundance of each isotopologue. | Less accurate for determining the precise atom % D enrichment value. |
| Typical Use | Confirms the overall level of deuteration meets specification (e.g., >99.5 atom % D). | Provides the detailed isotopologue profile required for regulatory submissions and mechanistic studies. |
Table 2: Typical Specifications for Research-Grade 2-Methyl-2-propan(ol-d)
| Parameter | Specification | Method |
|---|---|---|
| Chemical Purity | ≥99.5% | Gas Chromatography (GC) |
| Isotopic Enrichment | ≥99.5 atom % D | Quantitative ¹H NMR |
| Water Content | ≤100 ppm | Karl Fischer Titration |
Conclusion
The determination of isotopic purity for 2-Methyl-2-propan(ol-d) is a multi-faceted process that extends beyond a simple percentage value. For researchers and drug developers, a thorough understanding of both isotopic enrichment and species abundance is non-negotiable for ensuring data integrity. The synergistic application of quantitative NMR and high-resolution mass spectrometry provides a self-validating, robust, and comprehensive characterization. By adhering to the rigorous synthesis, purification, and analytical protocols detailed in this guide, scientists can confidently employ 2-Methyl-2-propan(ol-d) in their most sensitive and demanding research applications, ensuring that the results are both accurate and reproducible.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013). 2-Propanol, 2-methyl-: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]
-
Alsante, K. M. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. LinkedIn. Available at: [Link]
-
ZEOCHEM. (n.d.). Deuterium Labeled Compounds. Zeochem. Available at: [Link]
-
Singh, S. K., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link]
-
Li, F., et al. (2020). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
- Google Patents. (2021). Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum. CN112305007B.
-
Doc Brown's Chemistry. (n.d.). C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum. docbrown.info. Available at: [Link]
-
Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Chromservis. Available at: [Link]
- Google Patents. (2018). Preparation method of deuterated tert-butyl alcohol. CN108164393B.
-
ResearchGate. (2021). How to dry deuterated NMR solvents? ResearchGate. Available at: [Link]
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- 2. tert-Butanol-d9 | 25725-11-5 | Benchchem [benchchem.com]
- 3. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chromservis.eu [chromservis.eu]
- 5. isotope.com [isotope.com]
- 6. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
spectroscopic data of 2-Methyl-2-propan(ol-d) (NMR, IR, Mass Spec)
A-Z Spectroscopic Guide: 2-Methyl-2-propan(ol-d)
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-2-propan(ol-d), also known as tert-butanol-d1. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the characterization of this deuterated isotopologue. The guide emphasizes the causal relationships behind spectral features, provides field-proven experimental protocols, and integrates data from multiple techniques for unambiguous structural confirmation. All data and methodologies are grounded in authoritative sources to ensure scientific integrity.
Introduction: The Significance of Deuterium Labeling
2-Methyl-2-propan(ol-d) ((CH₃)₃COD) is the deuterium-labeled form of tert-butanol, where the hydrogen atom of the hydroxyl group is replaced by its heavier isotope, deuterium.[1] This seemingly minor substitution has profound effects on the molecule's spectroscopic properties, making it a valuable tool in various research applications. Deuterium labeling is a critical technique in mechanistic studies, quantitative analysis using mass spectrometry, and as a non-protic solvent in NMR spectroscopy to avoid signal overlap.[2] Understanding the distinct spectral signature of this compound is paramount for its correct identification and utilization. This guide will systematically dissect its ¹H NMR, ¹³C NMR, IR, and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The substitution of protium with deuterium in the hydroxyl group of tert-butanol introduces key changes in the resulting spectra.
¹H NMR Analysis: The Disappearance of a Signal
The most striking feature in the ¹H NMR spectrum of 2-Methyl-2-propan(ol-d) is the absence of the hydroxyl proton signal. In its non-deuterated counterpart, tert-butanol, the hydroxyl proton typically appears as a broad singlet, the chemical shift of which is highly dependent on concentration and temperature.[2]
-
Causality: Deuterium (²H) has a different gyromagnetic ratio and resonance frequency than protium (¹H).[2] Standard ¹H NMR spectroscopy is configured to detect only ¹H nuclei; therefore, the deuterium nucleus is "silent" or invisible in the spectrum. This phenomenon provides a definitive method for identifying hydroxyl protons. If a D₂O shake is performed on a sample of regular tert-butanol, the OH proton will exchange with deuterium, causing its signal to disappear from the ¹H NMR spectrum.[2] In 2-Methyl-2-propan(ol-d), this exchange has already been synthetically accomplished.
The remaining signal in the spectrum is a sharp singlet at approximately 1.26 ppm . This signal corresponds to the nine equivalent protons of the three methyl (CH₃) groups.[2] The protons are equivalent due to the molecule's high symmetry (C₃ᵥ point group), resulting in a single chemical environment. The signal is a singlet because there are no adjacent protons to cause spin-spin coupling.
¹³C NMR Analysis: A Consistent Carbon Skeleton
The ¹³C NMR spectrum is simpler and less affected by the deuteration at the oxygen atom. It provides direct evidence for the two distinct carbon environments in the molecule.[3]
-
Expert Insight: The electronegative oxygen atom deshields the adjacent quaternary carbon, causing its signal to appear further downfield.[3] The methyl carbons are in a more shielded, alkane-like environment.
| Carbon Type | Chemical Shift (δ) in ppm | Rationale |
| 3 x C H₃ (Methyl) | ~31.2 ppm | Equivalent due to molecular symmetry; typical aliphatic carbon signal.[3] |
| (C H₃)₃C -OD (Quaternary) | ~69.1 ppm | Deshielded by the adjacent electronegative oxygen atom.[3] |
Experimental Protocol: NMR Spectroscopy
A robust protocol is essential for acquiring high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-Methyl-2-propan(ol-d).
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid a large residual solvent peak that could obscure analyte signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 300 or 400 MHz).[4]
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient for a sample of this concentration.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 128-1024) will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Infrared (IR) Spectroscopy: A Shift in Vibrational Frequency
IR spectroscopy probes the vibrational modes of molecules. The substitution of hydrogen with the heavier deuterium isotope in the hydroxyl group leads to a predictable and significant shift in the corresponding stretching frequency.
Analysis of the Spectrum: The Isotope Effect in Action
-
O-H vs. O-D Stretch: The most characteristic absorption for alcohols is the broad O-H stretching band, typically found in the region of 3500-3200 cm⁻¹.[5] This broadening is a result of intermolecular hydrogen bonding. In 2-Methyl-2-propan(ol-d), this band is absent and is replaced by a new band at a lower frequency.
-
Causality (Hooke's Law): The vibrational frequency of a bond is proportional to the square root of the force constant divided by the reduced mass of the two atoms. Since deuterium is approximately twice as heavy as hydrogen, the reduced mass of the O-D bond is greater than that of the O-H bond. This results in a lower vibrational frequency. The O-D stretch is typically observed in the 2400-2500 cm⁻¹ region.
-
Other Key Absorptions: The rest of the IR spectrum remains largely unchanged from that of non-deuterated tert-butanol.[6]
-
C-H Stretching: Strong absorptions between 2975-2845 cm⁻¹ corresponding to the stretching vibrations of the methyl groups.[7]
-
C-O Stretching: A strong, distinct peak around 1200-1100 cm⁻¹ is characteristic of the C-O bond in tertiary alcohols.
-
| Vibrational Mode | Wavenumber (cm⁻¹) | Expected Appearance |
| O-D Stretch | ~2500-2400 | Broad, medium intensity |
| C-H Stretch (sp³) | 2975 - 2850 | Strong, sharp |
| C-O Stretch | 1200 - 1100 | Strong, sharp |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR-FTIR is a common and convenient method for analyzing liquid or solid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and crystal-related absorptions.
-
-
Sample Application:
-
Place a small drop of liquid 2-Methyl-2-propan(ol-d) directly onto the ATR crystal. If the sample is solid at room temperature (melting point 23-26 °C), a small amount of the solid can be pressed onto the crystal.[8]
-
-
Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Analysis of the Spectrum: A Heavier Molecular Ion
The molecular formula for 2-Methyl-2-propan(ol-d) is C₄H₉DO. Its nominal molecular weight is 75, one unit higher than that of tert-butanol (74).[1][9]
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 75 . However, for tertiary alcohols, the molecular ion peak is often weak or entirely absent due to the high stability of the tertiary carbocation formed upon fragmentation.
-
Key Fragmentation Pathways:
-
Loss of a Methyl Radical (•CH₃): The most common fragmentation for tert-butanol and its deuterated analog is the alpha-cleavage, involving the loss of a methyl group to form a highly stable, resonance-stabilized oxonium ion. This results in the base peak of the spectrum.
-
[(CH₃)₃COD]⁺• → [C₃H₆DO]⁺ + •CH₃
-
This primary fragment will appear at m/z = 60 .
-
-
Formation of the tert-Butyl Cation: Another significant fragmentation pathway is the loss of the deuterated hydroxyl radical (•OD).
-
[(CH₃)₃COD]⁺• → [(CH₃)₃C]⁺ + •OD
-
This results in the stable tert-butyl cation at m/z = 57 .[10]
-
-
| m/z Value | Proposed Fragment | Significance |
| 75 | [(CH₃)₃COD]⁺• | Molecular Ion (M⁺) - May be weak or absent |
| 60 | [M - CH₃]⁺ | Base Peak, from alpha-cleavage |
| 57 | [M - OD]⁺ | Stable tert-butyl cation[10] |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids/liquids or via GC injection for volatile liquids.
-
-
Ionization:
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).
-
-
Mass Analysis:
-
The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
-
Detection:
-
An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Integrated Spectroscopic Analysis Workflow
A multi-technique approach is the cornerstone of confident chemical characterization. The workflow below illustrates the logical progression from sample preparation to final structural confirmation.
Caption: Integrated workflow for the spectroscopic characterization of 2-Methyl-2-propan(ol-d).
Conclusion
The spectroscopic characterization of 2-Methyl-2-propan(ol-d) is a clear illustration of fundamental chemical principles. The ¹H NMR confirms the absence of the exchangeable hydroxyl proton and the high symmetry of the methyl groups. The ¹³C NMR validates the carbon backbone. IR spectroscopy provides definitive evidence of the O-D bond through the isotopic shift in vibrational frequency. Finally, mass spectrometry confirms the correct molecular weight and predictable fragmentation patterns. Together, these techniques provide an unambiguous and self-validating confirmation of the structure, underscoring the power of a multi-faceted analytical approach in modern chemical science.
References
-
PubChem. 2-methylpropan-2-(2H)ol. National Center for Biotechnology Information. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
National Institute of Standards and Technology (NIST). 2-Propanol, 2-methyl-. NIST Chemistry WebBook. [Link]
-
Doc Brown's Chemistry. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum. [Link]
-
National Institute of Standards and Technology (NIST). 2-Propanol, 2-methyl- IR Spectrum. NIST Chemistry WebBook. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of 2-methylpropan-2-ol. [Link]
-
Doc Brown's Chemistry. C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol. [Link]
-
Doc Brown's Chemistry. C4H10O (CH3)3COH mass spectrum of 2-methylpropan-2-ol. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of 2-methylpropanal. [Link]
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- 2. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C4H10O (CH3)3COH C-13 nmr spectrum of 2-methylpropan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 2-Propanol, 2-methyl- [webbook.nist.gov]
- 7. infrared spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 2-METHYL-2-PROPAN(OL-D) | 3972-25-6 [chemicalbook.com]
- 9. 2-Propanol, 2-methyl- [webbook.nist.gov]
- 10. C4H10O (CH3)3COH mass spectrum of 2-methylpropan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to the Role of Deuterated Compounds in Mechanistic Studies
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic substitution of hydrogen with its stable, heavy isotope, deuterium, is a subtle yet powerful tool in the arsenal of medicinal chemists and pharmacologists. This modification, known as deuteration, introduces a single neutron, yet it can profoundly alter the physicochemical properties of a molecule, primarily by strengthening the carbon-hydrogen bond. This guide provides an in-depth exploration of how this fundamental change is leveraged to elucidate complex biological and chemical mechanisms. We will delve into the core principle of the Kinetic Isotope Effect (KIE), its application as a mechanistic probe in reaction chemistry, and its pivotal role in modern drug discovery. Through an examination of metabolic pathways, real-world drug examples, and detailed experimental protocols, this document serves as a technical resource for professionals seeking to understand and apply deuterium substitution in their research and development endeavors.
Chapter 1: The Foundation: Understanding Deuterium and the Kinetic Isotope Effect (KIE)
Deuterium (D or ²H) is a stable isotope of hydrogen, containing one proton and one neutron in its nucleus, effectively doubling the mass of a protium (¹H) atom.[1] While chemically similar to hydrogen, this mass difference is the source of significant changes in molecular behavior.
The Carbon-Deuterium Bond: A Stronger Connection
The increased mass of deuterium leads to a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond.[] This enhanced bond strength is the cornerstone of the utility of deuterated compounds in mechanistic studies.
The Deuterium Kinetic Isotope Effect (KIE)
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution.[3] For deuterium, it is expressed as the ratio of the rate constant for the non-deuterated compound (kH) to that of the deuterated compound (kD).
KIE = kH / kD
If the C-H bond is broken during the rate-determining step of a reaction, substituting hydrogen with deuterium will slow the reaction down, resulting in a "primary" KIE greater than 1.[4] The magnitude of this effect, typically ranging from 2 to 8 for primary KIEs, provides invaluable insight into the reaction mechanism.[4] If no significant KIE is observed (KIE ≈ 1), it suggests that the C-H bond cleavage is not involved in the rate-limiting step.[5]
Chapter 2: Elucidating Reaction Mechanisms with KIE
The KIE is a powerful tool for probing the transition state of a reaction.[6] By strategically placing deuterium at different positions in a molecule and measuring the reaction rates, researchers can pinpoint which specific C-H bonds are breaking in the slowest, or rate-determining, step.[4] This application is fundamental in organic chemistry and enzymatic studies.[6]
For instance, in enzyme-catalyzed reactions, a significant KIE can confirm that hydrogen transfer is a key part of the catalytic mechanism.[6] This information is crucial for understanding enzyme function and for designing inhibitors.
Chapter 3: Applications in Drug Metabolism and Pharmacokinetics (DMPK)
One of the most impactful applications of deuteration is in the field of drug discovery and development.[7] The metabolism of many drugs is mediated by cytochrome P450 (CYP) enzymes, a process that often involves the oxidative cleavage of C-H bonds.[8]
Protecting Metabolic "Soft Spots"
Many drug candidates fail due to rapid metabolism, leading to poor pharmacokinetic profiles. By identifying the metabolic "soft spots" (the C-H bonds most susceptible to enzymatic oxidation), medicinal chemists can selectively replace these hydrogens with deuterium.[8] This "metabolic guarding" slows down the rate of metabolism at that specific site, which can lead to:
Metabolic Shunting: Rerouting Metabolism
In some cases, blocking a primary metabolic pathway through deuteration can redirect, or "shunt," the drug's metabolism towards alternative, secondary pathways.[8] This phenomenon, also called "metabolic switching," can be either beneficial or detrimental.[8]
-
Beneficial Shunting: If the secondary pathway leads to the formation of more desirable or non-toxic metabolites (e.g., through glucuronidation), this can improve the drug's overall profile.[8]
-
Detrimental Switching: Conversely, if deuteration diverts metabolism to a pathway that produces reactive or toxic metabolites, it could worsen the drug's safety profile.[8]
Therefore, a thorough investigation of the metabolic fate of a deuterated compound is essential.[8]
Chapter 4: Case Studies: Approved Deuterated Drugs
The theoretical benefits of deuteration have been successfully translated into clinically approved medicines.
Deutetrabenazine (Austedo®)
Deutetrabenazine was the first deuterated drug to receive FDA approval in 2017 for treating chorea associated with Huntington's disease.[8][11][12] It is a deuterated version of tetrabenazine.[1] The deuteration of two methoxy groups slows down their metabolism, leading to a longer half-life and reduced peak plasma concentrations.[1][13] This improved pharmacokinetic profile allows for less frequent dosing and better patient tolerability compared to its non-deuterated counterpart.[8]
| Parameter | Tetrabenazine | Deutetrabenazine | Improvement Factor |
| Half-life (active metabolites) | ~2-5 hours | ~9-10 hours | ~2-4x |
| Dosing Frequency | 2-3 times daily | Twice daily | Reduced |
| Key Benefit | Efficacious | Similar efficacy with improved tolerability | Enhanced Patient Experience |
Table 1: Comparison of Pharmacokinetic Parameters for Tetrabenazine and Deutetrabenazine. Data synthesized from general knowledge in sources.[1][8][13]
Deucravacitinib (Sotyktu™)
Approved by the FDA in 2022, deucravacitinib is a pioneering example of a de novo deuterated drug, not a deuterated version of a prior drug.[8][9] It is an inhibitor of tyrosine kinase 2 (TYK2). Deuteration was strategically applied to a part of the molecule to slow its metabolism, which in turn improved the drug's selectivity and efficacy.[8] This highlights a shift in strategy from the "deuterium switch" approach to incorporating deuteration early in the drug discovery process.[8][9]
Chapter 5: Experimental Design and Protocols
To rigorously apply deuteration in mechanistic studies, well-designed experiments and validated protocols are paramount.
Experimental Workflow: KIE Measurement
Protocol: In Vitro Metabolic Stability Assay
This protocol provides a self-validating system by directly comparing the deuterated and non-deuterated compounds in parallel, using the non-deuterated compound as the baseline control.
Objective: To determine the relative metabolic stability of a deuterated compound compared to its non-deuterated analog.
Materials:
-
Test compounds (deuterated and non-deuterated versions, 10 mM stock in DMSO).
-
Liver microsomes (e.g., human, rat) or hepatocytes.
-
NADPH regenerating system (for microsomes).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile with an internal standard (for quenching).
-
96-well plates, incubator, LC-MS/MS system.
Methodology:
-
Preparation:
-
Thaw liver microsomes and NADPH regenerating system on ice.
-
Prepare a microsomal suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare working solutions of test compounds by diluting stock solutions in buffer.
-
-
Incubation:
-
Add the microsomal suspension to the wells of a 96-well plate.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
To initiate the reaction, add the NADPH regenerating system.
-
Immediately add the test compounds (final concentration typically 1 µM) to start the time course. Run each compound in triplicate.
-
Negative Control: For one set of wells, add buffer instead of the NADPH system to control for non-enzymatic degradation.
-
-
Time Points:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound). The T=0 sample is quenched immediately after adding the test compound.
-
-
Sample Processing:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The method must be able to distinguish and quantify both the deuterated and non-deuterated parent compounds.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k .
-
Compare the t½ of the deuterated compound to the non-deuterated compound. A significantly longer t½ for the deuterated version indicates that deuteration has successfully slowed metabolism.
-
Chapter 6: Synthesis and Analytical Characterization
The synthesis of deuterated compounds can range from simple H-D exchange reactions using deuterated solvents like D₂O to complex multi-step syntheses using deuterated reagents.[14] Regardless of the method, rigorous analytical characterization is non-negotiable.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of a proton signal at the site of deuteration, while ²H NMR can directly detect the deuterium signal. This combination confirms the position and extent of deuterium incorporation.[15][16][17]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is essential for confirming the change in molecular weight corresponding to the number of deuterium atoms incorporated and for determining the isotopic purity of the compound.[15][16]
A combination of these techniques is required to ensure the structural integrity and isotopic enrichment of the final compound.[15][16]
Chapter 7: Challenges and Future Perspectives
While a powerful strategy, the use of deuterated compounds is not without challenges. The synthesis can be more complex and costly than for their non-deuterated counterparts.[14] From a commercial standpoint, while the FDA considers deuterated drugs as new chemical entities (NCEs), securing robust patent protection can be challenging, particularly against claims of "obviousness."[13][18]
Despite these hurdles, the field is evolving. The success of drugs like deutetrabenazine and deucravacitinib has validated the approach, shifting the strategy from late-stage "deuterium switching" to the de novo design of deuterated molecules from the outset of a discovery program.[8][9] The continued application of this elegant chemical modification promises to yield safer, more effective medicines and deeper insights into biological mechanisms.
References
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Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]
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Wikipedia. (n.d.). Deuterated drug. Wikipedia. [Link]
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Salamandra. (n.d.). Regulatory Considerations for Deuterated Products. Salamandra. [Link]
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Gant, T. G. (2013). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. [Link]
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Li, X. (2018). Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers. eScholarship. [Link]
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Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Università del Piemonte Orientale. [Link]
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BOC Sciences. (2024). Deuterated Drug Discovery - Deuterium(2H) Labeling. YouTube. [Link]
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Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PubMed. [Link]
- Google Patents. (n.d.). CN109265304B - Synthesis method of deuterated compound.
-
ACS Publications. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. [Link]
-
Chemistry LibreTexts. (2020). 7.17: The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts. [Link]
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Harbeson, S. L., & Tung, R. D. (2019). Applications of Deuterium in Medicinal Chemistry. PubMed. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. [Link]
-
Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group. [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. Wikipedia. [Link]
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(n.d.). From Bench to Blockbuster: Clinical and Commercial Insights on Deuterated Drugs. [Link]
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Hypha Discovery. (n.d.). Improving metabolic stability using deuterium. Hypha Discovery. [Link]
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Bioscientia. (n.d.). Deuterated Drugs. Bioscientia. [Link]
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ACS Publications. (n.d.). Applications of Deuterium in Medicinal Chemistry. ACS Publications. [Link]
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ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. [Link]
-
ACS Publications. (n.d.). FDA approves first deuterated drug. C&EN Global Enterprise. [Link]
-
ResearchGate. (n.d.). Mechanistic studies and deuterium labelling experiments. ResearchGate. [Link]
-
Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Macmillan Group. [Link]
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PubMed Central. (2024). Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver. PubMed Central. [Link]
-
Bionauts. (2025). New deuterated flow synthesis system for drug development collaboration. Bionauts. [Link]
-
Roy, A., et al. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]
-
Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. Heavy Water Board. [Link]
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ResearchGate. (n.d.). Comparison of metabolic profile changes associated with 1) natural... ResearchGate. [Link]
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EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. EPFL. [Link]
-
Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [Link]
-
ResearchGate. (n.d.). Preparation of various deuterated compounds.... ResearchGate. [Link]
-
Pałka, K., et al. (n.d.). Deuterium isotope effects in mechanistic studies of biotransformations of L-tyrosine and p-hydroxyphenylpyruvic acid catalyzed b. University of Warsaw. [Link]
-
Wiley Analytical Science. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Wiley Analytical Science. [Link]
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An In-depth Technical Guide to the Solubility of Compounds in 2-Methyl-2-propan(ol-d)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, I've witnessed firsthand the critical role that solvent selection plays in experimental success, from routine analytical measurements to complex formulation development. 2-Methyl-2-propan(ol-d), the deuterated form of tert-butanol, is a solvent of unique character. While its primary utility is in nuclear magnetic resonance (NMR) spectroscopy to avoid proton signal interference, its distinct physicochemical properties merit a deeper exploration of its capabilities as a solvent in a broader context. This guide is born out of the necessity to move beyond a superficial understanding of this solvent. It is structured not as a rigid template, but as a logical journey into the heart of solubility science, tailored to the specific nuances of 2-Methyl-2-propan(ol-d). We will delve into the theoretical underpinnings of solubility, explore the subtle but significant influence of deuterium substitution, and provide practical, field-tested methodologies for determining and predicting solubility. Every protocol and concept presented herein is designed to be a self-validating system, grounded in established scientific principles to ensure the trustworthiness and reproducibility of your results.
Physicochemical Profile of 2-Methyl-2-propan(ol-d)
Understanding the intrinsic properties of a solvent is fundamental to predicting its behavior. 2-Methyl-2-propan(ol-d), often referred to as tert-butanol-d1 or t-BuOD, shares many characteristics with its non-deuterated analogue, tert-butanol. The substitution of deuterium for protium in the hydroxyl group, however, introduces subtle yet important differences.
Table 1: Key Physicochemical Properties
| Property | 2-Methyl-2-propanol (tert-Butanol) | 2-Methyl-2-propan(ol-d) | Data Source(s) |
| Formula | C4H10O | C4H9OD | [1] |
| Molar Mass | 74.12 g/mol | 75.13 g/mol | [1] |
| Appearance | Colorless solid or liquid | Colorless solid or liquid | [1] |
| Melting Point | 25-26 °C | ~25 °C | [1] |
| Boiling Point | 82-83 °C | ~82 °C | [1] |
| Density (at 25°C) | ~0.78 g/mL | No specific data found, likely slightly higher than tert-butanol | [1] |
| logP | 0.35 | Expected to be very similar to tert-butanol | [1] |
| Solubility in Water | Miscible | Miscible | [1][2] |
The most notable physical property is its melting point, which is near ambient room temperature. This necessitates careful temperature control during solubility experiments to ensure the solvent remains in a consistent liquid phase.
The Theoretical Framework of Solubility in 2-Methyl-2-propan(ol-d)
The adage "like dissolves like" provides a useful starting point, but a more rigorous understanding is essential for scientific applications. The solubility of a solute in any solvent, including 2-Methyl-2-propan(ol-d), is governed by the thermodynamics of the dissolution process. This can be conceptualized as a three-step energetic cycle:
-
Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the solute molecules together in their solid (or liquid) state. For crystalline solids, this is primarily the lattice energy.
-
Overcoming Solvent-Solvent Interactions: Energy must be supplied to create a cavity in the solvent for the solute molecule to occupy. This involves disrupting the hydrogen bonds and van der Waals forces between the solvent molecules.
-
Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated, forming new intermolecular interactions with the solvent molecules.
The overall enthalpy of solution is the sum of the energy changes in these three steps. Dissolution is favored when the energy released in step 3 is comparable to or greater than the energy required for steps 1 and 2.
Figure 1: A conceptual diagram illustrating the enthalpy changes during the dissolution process.
2-Methyl-2-propan(ol-d) is a polar, protic solvent capable of acting as both a hydrogen bond donor (via the O-D group) and a hydrogen bond acceptor (via the oxygen lone pairs). Its bulky tert-butyl group, however, introduces significant steric hindrance and a nonpolar character. This dual nature allows it to dissolve a wide range of compounds:
-
Polar Compounds: Can interact via dipole-dipole forces and hydrogen bonding.
-
Nonpolar Compounds: Can be solvated by the tert-butyl group through van der Waals interactions.
The Deuterium Isotope Effect on Solubility
A key question for researchers is whether the deuteration of the hydroxyl group significantly alters the solvent's solubilizing power compared to non-deuterated tert-butanol. While extensive comparative solubility data is scarce, we can infer the likely effects from the fundamental principles of isotope effects.
The primary difference between an O-H and an O-D bond is vibrational energy. The greater mass of deuterium results in a lower zero-point vibrational energy for the O-D bond compared to the O-H bond. This generally leads to the O-D bond being slightly shorter and stronger.
This has two potential, competing consequences for solubility:
-
Stronger Hydrogen Bonding: A stronger O-D bond can lead to stronger hydrogen bonds with solute molecules that are hydrogen bond acceptors. This would favor the dissolution of such solutes.
-
Increased Solvent-Solvent Interaction: The stronger hydrogen bonding also applies to the interactions between the solvent molecules themselves. This would increase the energy required to form a cavity for the solute, potentially disfavoring dissolution.
In most cases, the differences in solubility between deuterated and non-deuterated solvents are expected to be small.[3] However, for systems where hydrogen bonding is the dominant intermolecular force, these subtle differences could become more pronounced.
Figure 2: Comparison of hydrogen bonding in protio and deuterio systems.
Predicting Solubility: Hansen Solubility Parameters
While experimental determination is the gold standard, predictive models can be invaluable for initial solvent screening. The Hansen Solubility Parameter (HSP) model is a powerful tool that dissects the cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bond formation.
The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent can be calculated, and a smaller distance implies greater compatibility.
Table 2: Hansen Solubility Parameters for tert-Butanol
| Parameter | Value (MPa½) |
| δD (Dispersion) | 15.2 |
| δP (Polar) | 5.1 |
| δH (Hydrogen Bonding) | 9.4 |
| δTotal | 18.6 |
Note: These values are for non-deuterated tert-butanol and should be used as an estimate for the deuterated analogue.
Experimental Determination of Solubility: A Validated Protocol
The "shake-flask" method is a robust and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[4] The following protocol has been adapted to address the specific challenge of 2-Methyl-2-propan(ol-d)'s melting point being close to room temperature.
Objective: To determine the equilibrium solubility of a solid compound in 2-Methyl-2-propan(ol-d) at a controlled temperature (e.g., 25 °C or 30 °C).
Materials:
-
2-Methyl-2-propan(ol-d)
-
Analyte compound (solid)
-
Temperature-controlled orbital shaker or water bath with shaking capabilities
-
Calibrated thermometer or thermocouple
-
Analytical balance
-
Vials with PTFE-lined caps
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and appropriate Class A glassware
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)
Protocol:
-
Solvent Equilibration: Pre-condition the sealed container of 2-Methyl-2-propan(ol-d) and all experimental vials in the temperature-controlled shaker at the desired temperature for at least one hour to ensure thermal equilibrium.
-
Sample Preparation:
-
Add an excess of the solid analyte to several vials. The excess is crucial to ensure that a saturated solution is formed. A visual confirmation of undissolved solid at the end of the experiment is necessary.
-
Accurately add a known volume or mass of the pre-equilibrated 2-Methyl-2-propan(ol-d) to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in the temperature-controlled shaker.
-
Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Phase Separation:
-
Stop the agitation and allow the vials to remain in the temperature-controlled environment for a sufficient period (e.g., 2-4 hours) for the excess solid to sediment.
-
Carefully withdraw a sample from the clear supernatant using a syringe. It is critical not to disturb the solid at the bottom of the vial.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any remaining microscopic particles. This step should be performed quickly to minimize any temperature fluctuations.
-
-
Quantification:
-
Accurately dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the analyte.
-
Prepare a calibration curve using standards of known concentrations of the analyte to ensure accurate quantification.
-
-
Calculation:
-
Calculate the concentration of the analyte in the original saturated solution, accounting for any dilution factors.
-
Express the solubility in appropriate units (e.g., mg/mL, mol/L, or % w/v).
-
Figure 3: Workflow for the shake-flask solubility determination method.
Applications in Drug Development and Formulation
While 2-Methyl-2-propan(ol-d) is primarily an NMR solvent, its non-deuterated counterpart, tert-butanol, has found a significant niche in pharmaceutical formulation, particularly in lyophilization (freeze-drying). Its properties make it an excellent co-solvent with water for drugs that have poor aqueous solubility.[5][6][7][8]
Advantages of using tert-butanol in lyophilization:
-
Enhanced Solubility of Hydrophobic Drugs: Tert-butanol can dissolve many hydrophobic active pharmaceutical ingredients (APIs) that are insoluble in water alone.[5][6][7][8]
-
Improved Cake Formation: It can lead to a more elegant and structurally sound lyophilized cake.
-
Faster Sublimation: Tert-butanol has a higher vapor pressure than water, which can reduce the primary drying time during lyophilization.[8]
The insights gained from studying solubility in tert-butanol are directly applicable to understanding its deuterated form. For formulation scientists, 2-Methyl-2-propan(ol-d) could serve as a useful tool in mechanistic studies of lyophilization processes where NMR analysis of the formulation is desired.
Conclusion
2-Methyl-2-propan(ol-d) is more than just a "silent" solvent for NMR spectroscopy. Its unique combination of a polar, deuterated hydroxyl group and a bulky, nonpolar alkyl structure gives it a versatile solubilizing capacity. While a comprehensive database of quantitative solubility data in this solvent is currently lacking in the public domain, a strong understanding of the principles of dissolution, the subtle influence of the deuterium isotope effect, and the application of predictive tools like Hansen Solubility Parameters can empower researchers to make informed decisions. The provided experimental protocol offers a robust framework for generating high-quality, reliable solubility data. As the demand for understanding and optimizing formulations of increasingly complex molecules grows, a deeper appreciation for the solvent properties of 2-Methyl-2-propan(ol-d) will undoubtedly prove invaluable.
References
-
A refined phase diagram of the tert-butanol–water system and implications on lyophilization process optimization of pharmaceuticals. RSC Publishing. [Link]
-
tert-Butyl alcohol - Wikipedia. Wikipedia. [Link]
-
Is Tert-Butanol Soluble In Water? - Chemistry For Everyone. YouTube. [Link]
-
Deuterated solvents vs. regular solvents - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]
-
Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. National Institutes of Health. [Link]
-
Hansen solubility parameters - Stenutz. [Link]
-
Mechanistic Investigation of tert-Butanol’s Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. ACS Publications. [Link]
-
Hansen Solubility Parameters. [Link]
-
1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]
-
HSP Basics - Hansen Solubility Parameters. [Link]
-
A Review on Freeze Drying of Drugs with tert-Butanol (TBA) + Water Systems: Characteristics, Advantages, Drawbacks. ResearchGate. [Link]
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- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: The Utility of 2-Methyl-2-propan(ol-d) in Modern NMR Spectroscopy
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of 2-Methyl-2-propanol (tert-butanol) and its deuterated analogue, 2-Methyl-2-propan(ol-d) (t-BuOD), in Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple descriptions to explore the causal chemical principles that make this molecule an indispensable tool for chemical shift referencing and a superior internal standard for quantitative NMR (qNMR). Detailed, field-tested protocols are provided to ensure reproducible and accurate results.
Introduction: Why 2-Methyl-2-propanol?
In the landscape of NMR spectroscopy, the selection of an appropriate internal standard is paramount for ensuring the accuracy and reproducibility of analytical data. While tetramethylsilane (TMS) is the conventional reference for organic solvents, its poor solubility in aqueous systems necessitates alternatives. 2-Methyl-2-propanol, commonly known as tert-butanol, and its hydroxyl-deuterated form (t-BuOD), have emerged as a versatile and robust solution for a wide range of NMR applications.
The unique molecular structure of tert-butanol underpins its utility. It possesses nine chemically equivalent methyl protons, which give rise to a single, sharp, and intense singlet in the ¹H NMR spectrum.[1][2] This signal is located in a relatively uncrowded region of the spectrum (typically ~1.2 ppm), minimizing potential overlap with analyte signals. The steric bulk of the tert-butyl group effectively shields these protons from significant intermolecular interactions, rendering their chemical shift largely insensitive to changes in sample pH, temperature, or ionic strength—a critical attribute for a reliable internal standard.
This guide will detail the primary applications of 2-Methyl-2-propan(ol-d), focusing on its role as a chemical shift reference and as a high-purity calibrant for quantitative analysis.
Part 1: A Superior Chemical Shift Reference for Aqueous and Organic Media
Accurate chemical shift referencing is the bedrock of spectral interpretation. The ideal reference compound should be chemically inert, soluble in the solvent system, and produce a simple, sharp signal that does not interfere with analyte resonances.
The Rationale for t-Butanol-d
For experiments conducted in deuterium oxide (D₂O), 2-Methyl-2-propan(ol-d) is an exceptional choice. The use of the deuterated hydroxyl form (t-BuOD) is deliberate; it prevents the appearance of a labile -OH proton signal in the spectrum and, more importantly, circumvents H/D exchange issues with exchangeable protons (e.g., -OH, -NH₂, -COOH) on the analyte molecule.[1] This ensures that the analyte's spectral features remain unaltered.
The ¹H NMR spectrum of tert-butanol is remarkably simple, consisting of two singlets: one for the methyl protons and one for the hydroxyl proton.[2] The signal from the nine equivalent methyl protons is a sharp singlet because there are no adjacent protons to cause spin-spin coupling.[1][2] This simplicity and the signal's stable position make it an unambiguous landmark for spectral calibration.
Data Presentation: Chemical Shifts in Common Solvents
The precise chemical shift of the tert-butanol methyl protons exhibits slight variations depending on the deuterated solvent used. Accurate calibration requires referencing the signal to the correct value for the specific solvent environment.
| Deuterated Solvent | ¹H Chemical Shift (ppm) - (CH₃)₃C | ¹³C Chemical Shift (ppm) - C (CH₃)₃ | ¹³C Chemical Shift (ppm) - C(C H₃)₃ |
| CDCl₃ | 1.28 | 68.9 | 31.6 |
| D₂O | 1.24 | 69.5 | 30.5 |
| Acetone-d₆ | 1.16 | 67.2 | 31.2 |
| Benzene-d₆ | 1.03 | 66.8 | 31.8 |
| DMSO-d₆ | 1.11 | 66.7 | 31.5 |
Data compiled from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62, 7512 and Fulmer, G. R. et al. Organometallics 2010, 29, 2176-2179.[3][4][5]
Experimental Protocol 1: Internal Referencing with t-Butanol-d
This protocol details the use of 2-Methyl-2-propan(ol-d) as an internal reference for an analyte in D₂O.
Objective: To accurately calibrate a ¹H NMR spectrum in an aqueous sample.
Materials:
-
Analyte
-
Deuterium Oxide (D₂O)
-
2-Methyl-2-propan(ol-d) (t-BuOD)
-
Volumetric flasks and micropipettes
-
NMR tube
Methodology:
-
Preparation of Stock Solution (Causality): Preparing a stock solution of the reference standard is critical for accuracy and consistency. It minimizes weighing errors associated with adding minuscule amounts of solid to each NMR tube and ensures the final concentration of the reference is consistent across a series of experiments.
-
Accurately weigh ~20 mg of t-BuOD.
-
Dissolve in 10.00 mL of D₂O in a volumetric flask to create a concentrated stock solution.
-
-
Sample Preparation:
-
Dissolve a precisely known quantity of the analyte in a volume of D₂O (e.g., 500 µL).
-
Add a small, fixed volume of the t-BuOD stock solution (e.g., 5-10 µL) to the analyte solution. The goal is to have a reference signal that is strong but does not dominate the spectrum.
-
-
NMR Acquisition:
-
Transfer the final solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. Water suppression may be necessary to attenuate the residual HDO signal.
-
-
Data Processing:
-
After Fourier transformation and phasing, calibrate the spectrum.
-
Set the chemical shift of the sharp singlet corresponding to the t-BuOD methyl protons to 1.24 ppm .
-
Visualization: Workflow for Internal Referencing
Caption: Workflow for using t-BuOD as an internal chemical shift reference.
Part 2: High-Accuracy Quantitative NMR (qNMR) Analysis
Quantitative NMR (qNMR) is a primary ratio method of measurement, capable of determining the purity or concentration of a substance without needing a specific reference standard of the analyte itself.[6] The accuracy of qNMR hinges on the use of a well-characterized, high-purity internal standard (calibrant).
The Rationale for 2-Methyl-2-propanol in qNMR
2-Methyl-2-propanol is an exemplary calibrant for ¹H qNMR for several compelling reasons:
-
Signal Simplicity: It provides a sharp singlet, which is ideal for accurate integration. Complex multiplets can introduce significant integration errors.[7]
-
High Proton Count: The signal represents nine equivalent protons, providing a high signal-to-noise ratio for the integral. This allows for the use of a smaller mass of the standard while still achieving excellent precision.
-
Chemical Stability: It is non-volatile, chemically inert, and not excessively hygroscopic, ensuring its mass and purity remain stable during sample preparation.[7]
-
Favorable Relaxation Times: The T₁ relaxation time of the methyl protons is not excessively long, allowing for a reasonably short relaxation delay (d1) between scans, thus optimizing experimental time without sacrificing accuracy.
Trustworthiness: The Critical Role of Experimental Parameters
For a qNMR experiment to be valid, all proton signals being integrated (both analyte and standard) must have fully relaxed back to thermal equilibrium before each scan. Failure to do so will result in integrals that are not proportional to the number of protons, invalidating the quantification.
The Golden Rule: The relaxation delay (d1) must be set to at least 5 times the longest T₁ relaxation time (d1 ≥ 5 × T₁_max) of any peak being quantified. For most small molecules, a d1 of 15-30 seconds is a safe starting point, but T₁ should be measured for unknown compounds for maximum accuracy.
Experimental Protocol 2: Purity Determination via ¹H qNMR
This protocol provides a step-by-step method for determining the weight percent (w/w %) purity of an analyte using 2-Methyl-2-propanol as the internal standard.
Objective: To determine the absolute purity of an analyte sample.
Materials:
-
Analyte of unknown purity
-
High-purity (>99.9%) 2-Methyl-2-propanol (calibrant)
-
Appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Analytical balance (4 decimal places)
Methodology:
-
Precise Weighing (Self-Validation): The accuracy of the final result is directly dependent on the accuracy of the initial mass measurements. Use a calibrated analytical balance and record all masses precisely.
-
Accurately weigh ~20 mg of the analyte (m_analyte) into a clean vial.
-
Accurately weigh ~10 mg of the 2-Methyl-2-propanol calibrant (m_std) into the same vial.
-
-
Dissolution:
-
Add ~0.7 mL of the deuterated solvent to the vial and ensure complete dissolution of both the analyte and the standard.
-
Transfer the solution to an NMR tube.
-
-
qNMR Parameter Setup:
-
Relaxation Delay (d1): Set to a value ≥ 5 × T₁_max (a default of 30s is recommended if T₁ values are unknown).
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans (ns): Acquire enough scans to achieve a high signal-to-noise ratio (>250:1 is recommended) for the signals to be integrated.
-
Decoupling: For ¹H qNMR, ensure ¹³C decoupling is turned off to avoid potential NOE effects and ensure uniform signal response.[7]
-
-
Acquisition and Processing:
-
Acquire the spectrum.
-
Process the data with careful phasing and baseline correction across the entire spectral width.
-
-
Integration and Calculation:
-
Select a well-resolved, non-exchangeable signal from the analyte. A singlet is preferable.[7]
-
Integrate this analyte signal (I_analyte) and the 2-Methyl-2-propanol singlet at ~1.2 ppm (I_std).
-
Calculate the purity using the following equation:
Purity (w/w %) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (m_std / m_analyte) × P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (N_std = 9)
-
MW: Molecular weight
-
m: Mass
-
P_std: Purity of the internal standard (as a fraction, e.g., 0.999)
-
Visualization: qNMR Calculation Logic
Caption: Logical flow of data for calculating analyte purity using qNMR.
References
-
Interpretation of the H-1 NMR spectrum of 2-methylpropan-2-ol. Doc Brown's Chemistry. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]
-
Quantitative NMR Spectroscopy. University of Oxford. [Link]
-
Structure and dynamics of aqueous 2-propanol: A THz-TDS, NMR and neutron diffraction study. ResearchGate. [Link]
-
What to expect from the tert-butanol 1D and 2D 13C NMR analysis? Nanalysis. [Link]
-
Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
-
Synthesis and Structural Characterization of Oligo(carbonate diol)s and Oligo(urethane-carbonate diol)s via a Transesterification–Polycondensation Route. MDPI. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]
-
Insight into the formation of the tert-butyl cation confined inside H-ZSM-5 zeolite from NMR spectroscopy and DFT calculations. Chemical Communications. [Link]
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- 1. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. documents.thermofisher.com [documents.thermofisher.com]
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- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes and Protocols for Isotopic Labeling with 2-Methyl-2-propan(ol-d) in Tracer Studies
Introduction: The Power of Deuterium in Elucidating Biological Pathways
In the landscape of modern drug discovery and development, a profound understanding of a compound's metabolic fate is paramount. Isotopic labeling has emerged as an indispensable tool, allowing researchers to trace the journey of molecules through complex biological systems.[1] Among the various isotopes, deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, offers a unique set of advantages for these tracer studies. The replacement of hydrogen with deuterium in a molecule, a process known as deuteration, can subtly alter its physicochemical properties, most notably the strength of the carbon-hydrogen bond. This "deuterium kinetic isotope effect" can significantly impact the rate of metabolic processes, providing a powerful lever to modulate a drug's pharmacokinetic profile and to probe metabolic pathways.[2][3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Methyl-2-propan(ol-d), also known as deuterated tert-butanol, as a tracer molecule in metabolic and pharmacokinetic studies. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into data analysis and interpretation, all grounded in established scientific literature. The choice of 2-Methyl-2-propan(ol-d) is strategic; the tert-butyl group is a common moiety in many pharmaceutical compounds, and its metabolism can be a critical determinant of a drug's efficacy and safety profile.[5]
Core Principles: Why 2-Methyl-2-propan(ol-d) is an Effective Tracer
The utility of 2-Methyl-2-propan(ol-d) in tracer studies stems from several key properties:
-
Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can make the deuterated tert-butyl group more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[2][3] This enhanced metabolic stability allows the deuterated tracer to persist longer in biological systems, facilitating its detection and tracking.
-
Minimal Isotopic Scrambling: The deuterium atoms on the tert-butyl group are generally not prone to exchange with protons from the surrounding aqueous environment, ensuring the isotopic label remains at its designated position throughout the experiment.
-
Distinct Mass Signature: The mass difference between the deuterated and non-deuterated (protio) isotopologues is readily detectable by mass spectrometry (MS), a cornerstone analytical technique in metabolic studies.[6] This allows for the simultaneous administration of both forms of a compound and the precise quantification of each, enabling comparative pharmacokinetic analysis.[6][7]
-
Versatility in Labeling Strategies: 2-Methyl-2-propan(ol-d) can be used to introduce a deuterated tert-butyl group into a wide range of parent molecules through various synthetic chemistry approaches. This allows for the targeted investigation of the metabolic fate of this specific functional group within a larger drug candidate.
Experimental Workflow: A Visual Overview
The following diagram outlines the general workflow for a tracer study utilizing 2-Methyl-2-propan(ol-d).
Caption: General workflow for tracer studies using 2-Methyl-2-propan(ol-d).
Protocols: From Synthesis to Analysis
Protocol 1: Synthesis of a Deuterated Drug Candidate using 2-Methyl-2-propan(ol-d)
This protocol provides a generalized approach for incorporating a deuterated tert-butyl group. The specific reaction conditions will need to be optimized based on the parent molecule. A common method involves a Grignard reaction.[8]
Materials:
-
Deuterated acetone (acetone-d6)
-
Deuterium methyl magnesium iodide (CD₃MgI)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous manganese chloride (MnCl₂)
-
Heavy water (D₂O) solution of a deuterated acid (e.g., DCl in D₂O)
-
Parent molecule with a suitable functional group for reaction (e.g., a ketone)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Grignard Reagent Formation: Prepare the deuterium methyl magnesium iodide (CD₃MgI) in anhydrous THF according to standard procedures.
-
Grignard Reaction: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the parent molecule and anhydrous manganese chloride in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the CD₃MgI solution to the reaction mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).
-
Hydrolysis: Carefully quench the reaction by the slow addition of a heavy water solution of a deuterated acid at 0°C.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography or preparative HPLC.
-
Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ²H NMR, and high-resolution mass spectrometry.[9][10]
Protocol 2: In Vitro Metabolic Stability Assay
This protocol assesses the relative metabolic stability of the deuterated compound compared to its non-deuterated counterpart in liver microsomes.[11][12]
Materials:
-
Liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Deuterated and non-deuterated test compounds (stock solutions in a suitable solvent like DMSO)
-
Internal standard (a structurally similar compound that is stable under the assay conditions)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a master mix of liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Incubation: In a 96-well plate, add the microsomal master mix to each well.
-
Add the deuterated or non-deuterated test compound to the respective wells to initiate the reaction (final concentration typically 1 µM).
-
Incubate the plate at 37°C with shaking.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analysis: Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compounds over time.
-
Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) for both the deuterated and non-deuterated compounds.
| Parameter | Non-Deuterated Compound | Deuterated Compound |
| In Vitro Half-life (t₁/₂, min) | Example: 25 | Example: 75 |
| Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | Example: 27.7 | Example: 9.2 |
Table 1: Example data from an in vitro metabolic stability assay.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical "cassette" or co-administration study to compare the pharmacokinetics of the deuterated and non-deuterated compounds.[6][13]
Materials:
-
Test animals (e.g., male Sprague-Dawley rats)
-
Dosing vehicle (e.g., saline, PEG400/water)
-
Deuterated and non-deuterated test compounds
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Dosing Solution Preparation: Prepare a dosing solution containing an equimolar mixture of the deuterated and non-deuterated compounds in the appropriate vehicle.
-
Animal Dosing: Administer the dosing solution to the animals via the desired route (e.g., intravenous bolus, oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Preparation for Analysis: Thaw plasma samples and perform protein precipitation by adding cold ACN containing an internal standard. Centrifuge and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the plasma samples by LC-MS/MS to quantify the concentrations of both the deuterated and non-deuterated compounds.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and area under the curve (AUC) for both compounds.
| Pharmacokinetic Parameter | Non-Deuterated Compound | Deuterated Compound |
| Clearance (CL, mL/min/kg) | Example: 30 | Example: 12 |
| Half-life (t₁/₂, h) | Example: 2.5 | Example: 6.0 |
| AUC (ng*h/mL) | Example: 833 | Example: 2083 |
Table 2: Example pharmacokinetic parameters from an in vivo study.
Data Analysis and Interpretation
The primary analytical techniques for quantifying deuterated compounds in biological matrices are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[9] NMR spectroscopy is crucial for confirming the position and extent of deuterium incorporation in the synthesized tracer.[9][10]
Mass Spectrometry
In MS, the deuterated compound will have a higher mass-to-charge ratio (m/z) than its non-deuterated counterpart. For a compound containing one tert-butyl group where all nine hydrogens are replaced with deuterium (d9), the mass will increase by 9 Da. This distinct mass shift allows for the development of highly selective and sensitive LC-MS/MS methods using multiple reaction monitoring (MRM) to quantify both isotopologues simultaneously.
Caption: Principle of LC-MS/MS analysis for deuterated and non-deuterated compounds.
NMR Spectroscopy
²H NMR spectroscopy is a powerful tool for directly observing the deuterium nuclei, confirming the location of the label and assessing isotopic purity.[10] In ¹H NMR, the signals corresponding to the deuterated positions will be absent, which also serves as confirmation of successful labeling.[14]
Conclusion and Future Perspectives
Isotopic labeling with 2-Methyl-2-propan(ol-d) offers a robust and insightful approach for tracer studies in drug metabolism and pharmacokinetics. The principles and protocols outlined in this application note provide a solid foundation for researchers to design and execute experiments that can yield critical data for lead optimization and candidate selection. By leveraging the deuterium kinetic isotope effect, scientists can not only trace the metabolic fate of a molecule but also strategically enhance its metabolic stability, leading to improved drug properties.[2][3][5][15] The continued development of sensitive analytical instrumentation and sophisticated data analysis tools will further expand the applications of stable isotope tracers in biomedical research.
References
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025).
- Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology. (n.d.). National Institutes of Health (NIH).
- Isotopic labeling as a tool to establish intramolecular vibrational coupling: The reaction of 2‐propanol on Mo(110). (1992). The Journal of Chemical Physics.
- Tracing metabolic flux in vivo: basic model structures of tracer methodology. (2022). National Institutes of Health (NIH).
- applications of quantitative d-nmr in analysis of deuterium enriched compounds. (n.d.). Sigma-Aldrich.
- Deuterium in drug discovery: progress, opportunities and challenges. (2023). National Institutes of Health (NIH).
- Synthesis of 2-methyl-1-propanamine from 2-propanol. (n.d.). Sigma-Aldrich.
- Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.
- Explore Tert-Butanol D9 and Deuterium Products. (n.d.). Clearsynth Deutero.
- Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism. (2016). PubMed Central.
- Metabolism of t-butyl groups in drugs. (n.d.). Hypha Discovery Blogs.
- Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2025).
- Metabolic Flux Analysis and In Vivo Isotope Tracing. (n.d.). Creative Proteomics.
- The use of stable isotopes in drug metabolism studies. (2025). ResearchGate.
- Preparation method of deuterated tert-butyl alcohol. (n.d.). Google Patents.
- Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. (n.d.). ACS Publications.
- Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2017). Juniper Publishers.
- Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). (n.d.). Study Mind.
- 2-Propanol, 2-methyl-: Human health tier II assessment. (2013).
- Hydrogen/Deuterium and 16O/18O-Exchange Mass Spectrometry Boosting the Reliability of Compound Identification. (2020). PubMed.
- Deuterated drugs; where are we now?. (n.d.). PubMed Central.
- Synthesis and Structural Characterization of Oligo(carbonate diol)s and Oligo(urethane-carbonate diol)s via a Transesterification–Polycondensation Route. (n.d.). MDPI.
- Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. (2022). PubMed Central.
- Two-Dimensional Deuterium NMR Spectroscopy of Chiral Molecules Oriented in a Polypeptide Liquid Crystal. (n.d.). ACS Publications.
- Applications of stable isotopes in clinical pharmacology.. (n.d.). Semantic Scholar.
- TRACER TECHNIQUES FOR THE STUDY OF METABOLISM. (n.d.). NCBI Bookshelf.
- tert-Butanol-d9 | 25725-11-5. (n.d.). Benchchem.
- Separation of 2-methyl-1-propanol from 2-butanol by extractive distillation. (n.d.). Google Patents.
- Isotopic labeling as a tool to establish intramolecular vibrational coupling: The reaction of 2-propanol on Mo(110). (n.d.). American Institute of Physics.
- Research Advances and Disease Modeling in Respiratory Organoids. (n.d.). MDPI.
- Applications of stable isotopes in clinical pharmacology. (n.d.). PubMed Central.
- 14.
- Utilizing Stable Isotope Tracers in Preclinical Models of Obesity. (2021). YouTube.
- Complex Cells Metabolism Measurement by Stable Isotope Tracing | Protocol Preview. (2022). YouTube.
- To D or not to D – an in vitro/mass spectrometry screening method to confirm improved metabolic stability in deuterium-labelled radiotracers. (n.d.). ANSTO.
- How will you prepare 2-methyl propanol from an alkene?. (2021). Quora.
- Hydrogen–Deuterium Exchange Mass Spectrometry. (2013). Spectroscopy Online.
- Isotope labeling and tracer experiments | Biological Chemistry II Class Notes. (n.d.). Fiveable.
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Probing Protein Landscapes: An Application Guide to Using 2-Methyl-2-propan(ol-d) in Protein NMR Studies
Introduction: Beyond the Static Picture of Protein Structure
For researchers, scientists, and drug development professionals, understanding the intricate dance of protein structure and dynamics is paramount. While static crystal structures provide invaluable blueprints, they often fall short of capturing the dynamic interplay between a protein and its aqueous environment—a critical factor governing its function, stability, and interactions. Protein hydration and the nature of hydrophobic pockets are not mere passive features; they are active participants in molecular recognition, catalysis, and folding.
This guide delves into the application of 2-Methyl-2-propan(ol-d) (deuterated tert-butanol) as a powerful and versatile tool in protein Nuclear Magnetic Resonance (NMR) spectroscopy. By strategically introducing this deuterated co-solvent, we can subtly perturb the protein's environment and, in doing so, unlock a wealth of information about its hydration shell and the nuanced topography of its hydrophobic surfaces. This approach offers a window into the subtle yet crucial protein-solvent interactions that are often invisible to other structural biology techniques.[1][2]
The rationale for using a deuterated probe like 2-Methyl-2-propan(ol-d) is twofold. Firstly, the absence of protons on the tert-butyl group eliminates its own strong signals from ¹H NMR spectra, preventing interference and allowing for the clear observation of the protein's response. Secondly, the bulky and amphipathic nature of tert-butanol makes it an excellent probe for hydrophobic interactions, as it tends to associate with nonpolar regions on the protein surface.[1][3]
This document provides a comprehensive overview of the theoretical underpinnings, practical applications, and detailed experimental protocols for leveraging 2-Methyl-2-propan(ol-d) in your protein NMR studies.
Core Principles: The "Why" Behind the "How"
The utility of 2-Methyl-2-propan(ol-d) in protein NMR stems from its ability to act as a molecular probe of the protein's surface and its immediate solvent environment. The fundamental principles at play are:
-
The Hydrophobic Effect: Proteins in aqueous solution fold to bury their hydrophobic residues away from water. However, many proteins retain hydrophobic patches on their surface that are critical for function, such as substrate binding or protein-protein interactions.[4][5] 2-Methyl-2-propan(ol-d), with its nonpolar tert-butyl group, will preferentially interact with these hydrophobic regions.
-
Perturbation of the Hydration Shell: The addition of a co-solvent like tert-butanol alters the properties of the bulk solvent and can displace water molecules from the protein's hydration shell.[3] By observing the resulting changes in the protein's NMR spectrum, we can infer which residues are most sensitive to this environmental perturbation, thereby mapping the protein's hydration landscape.[2][6]
-
Chemical Shift Perturbations (CSPs): The binding or close association of 2-Methyl-2-propan(ol-d) to the protein surface will alter the local chemical environment of nearby nuclei. This results in changes in their chemical shifts, which can be monitored using experiments like ¹H-¹⁵N HSQC. The magnitude of these CSPs can provide information about the location and, in some cases, the affinity of the interaction.
-
Nuclear Overhauser Effect (NOE): Through-space interactions between the protein and 2-Methyl-2-propan(ol-d) can be detected via NOE experiments. While the deuteration of the tert-butyl group prevents direct ¹H-¹H NOEs, intermolecular NOEs can still be observed between the protein and the hydroxyl proton of the alcohol, or if a specifically protonated methyl group is used on the deuterated background. These NOEs provide direct evidence of close spatial proximity.[7][8]
Applications in Protein Science and Drug Discovery
The insights gained from using 2-Methyl-2-propan(ol-d) in protein NMR are applicable across various stages of research and development:
-
Mapping Hydrophobic Pockets: Identifying and characterizing hydrophobic pockets on a protein's surface is crucial for understanding its function and for rational drug design. Titrating a protein with 2-Methyl-2-propan(ol-d) and monitoring CSPs can effectively map these regions.
-
Characterizing Protein Hydration: Understanding how a protein interacts with water is fundamental to comprehending its stability and dynamics. Deuterated tert-butanol can be used to probe the lability of the hydration shell and identify regions of tightly bound water.[2][6]
-
Fragment-Based Drug Discovery (FBDD): In FBDD, small, low-affinity molecules ("fragments") are screened for their ability to bind to a target protein. 2-Methyl-2-propan(ol-d) can be used as a competitive ligand to validate binding sites and to understand the nature of the interactions.
-
Studying Protein-Protein Interactions: The interfaces of protein-protein interactions are often enriched in hydrophobic residues. By mapping the hydrophobic patches on the surface of unbound proteins, one can predict potential interaction sites.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for key experiments involving 2-Methyl-2-propan(ol-d) in protein NMR.
Protocol 1: Sample Preparation
High-quality sample preparation is the cornerstone of any successful NMR experiment.[9][10][11][12][13]
Materials:
-
Purified protein of interest (typically >95% purity)
-
2-Methyl-2-propan(ol-d) (deuterated tert-butanol) of high isotopic purity (e.g., 99 atom % D)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Appropriate buffer components (e.g., phosphate, Tris)
-
pH meter calibrated for D₂O (or apply a correction factor of pD = pH_reading + 0.4)
-
Pipettes and other standard laboratory equipment
Procedure:
-
Protein Buffer Exchange:
-
Thoroughly exchange the protein into the desired NMR buffer prepared in 90% H₂O/10% D₂O or 100% D₂O, depending on the experiment. This is typically achieved through dialysis, size-exclusion chromatography, or repeated concentration and dilution using a centrifugal filter device.
-
The final buffer should contain a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
-
Protein Concentration:
-
Concentrate the protein to the desired stock concentration. For ¹H-¹⁵N HSQC experiments, a protein concentration of 0.1-0.5 mM is generally recommended.[11]
-
Determine the final protein concentration accurately using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient).
-
-
Preparation of 2-Methyl-2-propan(ol-d) Stock Solution:
-
Prepare a concentrated stock solution of 2-Methyl-2-propan(ol-d) in the same final NMR buffer as the protein. The concentration of this stock solution should be significantly higher than the desired final concentrations to minimize dilution of the protein sample upon titration.
-
-
Initial NMR Sample:
-
Prepare the initial protein sample for NMR by transferring the required volume of the protein stock solution into a clean, high-quality NMR tube. A typical sample volume is 500-600 µL.[11]
-
Protocol 2: NMR Titration with 2-Methyl-2-propan(ol-d) to Map Hydrophobic Pockets
This protocol describes a typical NMR titration experiment to identify residues in a protein that interact with 2-Methyl-2-propan(ol-d).
Instrumentation:
-
High-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.
Experimental Workflow Diagram:
Caption: Workflow for mapping hydrophobic pockets using NMR titration.
Procedure:
-
Acquire Initial Spectrum: Record a reference ¹H-¹⁵N HSQC spectrum of the protein sample before the addition of 2-Methyl-2-propan(ol-d).
-
Titration:
-
Add a small aliquot of the concentrated 2-Methyl-2-propan(ol-d) stock solution to the NMR tube containing the protein sample.
-
Gently mix the sample by inverting the capped tube several times. Avoid vigorous shaking to prevent protein denaturation.
-
Record a ¹H-¹⁵N HSQC spectrum.
-
Repeat the addition and spectral acquisition for a series of increasing 2-Methyl-2-propan(ol-d) concentrations. The final concentrations will depend on the protein and the suspected affinity of the interaction but can range from low millimolar to several hundred millimolar.
-
-
Data Processing and Analysis:
-
Process all spectra identically using appropriate software (e.g., TopSpin, NMRPipe).
-
Overlay the series of ¹H-¹⁵N HSQC spectra.
-
For each assigned backbone amide resonance, calculate the weighted average chemical shift perturbation (CSP) at each titration point using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the ¹H and ¹⁵N chemical shifts, respectively, and α is a scaling factor (typically around 0.15-0.2).
-
Plot the CSPs as a function of the 2-Methyl-2-propan(ol-d) concentration for each residue.
-
Residues exhibiting significant CSPs are likely in or near a binding site for 2-Methyl-2-propan(ol-d) and thus are part of a hydrophobic patch.
-
Map the residues with the largest CSPs onto the three-dimensional structure of the protein to visualize the hydrophobic pocket.
-
Quantitative Data Summary Table:
| Parameter | Recommended Value/Range | Rationale |
| Protein Concentration | 0.1 - 0.5 mM | Balances signal-to-noise with potential for aggregation.[11] |
| 2-Methyl-2-propan(ol-d) Titration Range | 1 mM - 500 mM (or higher) | Covers a wide range of potential weak interactions. |
| NMR Spectrometer Field Strength | ≥ 600 MHz | Provides better spectral dispersion and sensitivity. |
| Temperature | 298 K (25 °C) or physiological temperature | Should be kept constant throughout the titration. |
| ¹H-¹⁵N HSQC Parameters | Optimized for the specific protein and spectrometer | Standard parameters are a good starting point. |
Protocol 3: Probing Protein-Solvent Proximity with NOESY
This protocol outlines how to use Nuclear Overhauser Effect Spectroscopy (NOESY) to detect close spatial proximity between the protein and the hydroxyl proton of 2-Methyl-2-propan(ol-d).
Experimental Logic Diagram:
Caption: Detecting proximity via intermolecular NOE.
Procedure:
-
Sample Preparation: Prepare a sample of ¹⁵N-labeled protein in D₂O-based buffer containing a fixed concentration of 2-Methyl-2-propan(ol-d). The concentration of the co-solvent should be chosen based on titration data or solubility limits.
-
NMR Experiment: Acquire a 2D ¹⁵N-edited NOESY-HSQC or a 3D ¹⁵N-edited NOESY-HSQC spectrum.
-
Data Acquisition Parameters:
-
Mixing Time (τm): This is a critical parameter. For detecting weak intermolecular NOEs, longer mixing times (e.g., 100-300 ms) are often necessary. However, very long mixing times can lead to spin diffusion artifacts, although this is less of a concern with a deuterated co-solvent.[8]
-
Water Suppression: Use an effective water suppression scheme to minimize the intense residual HDO signal.
-
-
Data Analysis:
-
Process the NOESY spectrum and look for cross-peaks between backbone amide protons (¹Hɴ) of the protein and the chemical shift of the hydroxyl proton of 2-Methyl-2-propan(ol-d).
-
The presence of such a cross-peak is direct evidence that the corresponding protein residue is in close spatial proximity (typically < 5 Å) to the hydroxyl group of a bound or transiently interacting 2-Methyl-2-propan(ol-d) molecule.
-
Trustworthiness and Self-Validation
The protocols described above contain inherent self-validating systems:
-
Consistency Across Methods: The residues identified as having significant CSPs in the titration experiment should correlate with those showing intermolecular NOEs to the co-solvent. A lack of correlation may indicate indirect effects or conformational changes rather than direct binding.
-
Control Experiments: Performing the titration with a more hydrophilic deuterated co-solvent that is not expected to interact with hydrophobic patches can serve as a negative control.
-
Dose-Dependent Response: The observation of a saturable binding curve in the CSP titration provides strong evidence for a specific interaction, rather than non-specific solvent effects.
Conclusion: A Powerful Tool for Elucidating Protein Function
The use of 2-Methyl-2-propan(ol-d) in protein NMR spectroscopy provides a robust and nuanced approach to understanding the critical roles of protein hydration and hydrophobic interactions. The detailed protocols and the underlying scientific principles presented in this guide are designed to empower researchers to effectively apply this technique to their systems of interest. By carefully designing and executing these experiments, valuable insights can be gained into protein function, stability, and ligand binding, ultimately accelerating scientific discovery and the development of novel therapeutics.
References
-
Mobility of solid tert-butyl alcohol studied by deuterium NMR. (2011). PubMed. [Link]
-
Regioselective deuteration of alcohols in D2O catalysed by homogeneous manganese and iron pincer complexes - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. [Link]
-
Structure and dynamics of aqueous 2-propanol: A THz-TDS, NMR and neutron diffraction study. (2015). ResearchGate. [Link]
-
NMR studies on hydrophobic interactions in solution Part 4. Temperature and concentration dependence of the hydrophobic self-association of tert-butanol in water. (2002). Physical Chemistry Chemical Physics. [Link]
-
Detection of intermolecular NOE interactions in large protein complexes. (2005). PubMed. [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]
-
A simple protocol for the production of highly deuterated proteins for biophysical studies. (n.d.). FASEB. [Link]
-
Characterizing protein hydration dynamics using solution NMR spectroscopy. (2018). PMC. [Link]
-
Use of very long-distance NOEs in a fully deuterated protein: an approach for rapid protein fold determination. (2003). DSpace@Utrecht University. [Link]
-
Probing the functional hotspots inside protein hydrophobic pockets by in situ photochemical trifluoromethylation and mass spectrometry. (2024). National Institutes of Health. [Link]
-
Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. [Link]
-
proton NMR spectrum of 2-methylpropan-1-ol. (n.d.). Doc Brown's Chemistry. [Link]
-
NMR sample preparation guidelines. (n.d.). Ny-Ålesund CAMO. [Link]
-
²H NMR line shape temperature dependence of deuterated tert‐butyl... (n.d.). ResearchGate. [Link]
-
Probing the Functional Hotspots Inside Protein Hydrophobic Pockets by In-Situ Photochemical Trifluoromethylation and Mass Spectrometry. (2024). ResearchGate. [Link]
-
Probing the functional hotspots inside protein hydrophobic pockets by in situ photochemical trifluoromethylation and mass spectrometry. (2024). Royal Society of Chemistry. [Link]
-
Chapter 2 NOE Studies of Solvent–Solute Interactions. (2001). ScienceDirect. [Link]
-
Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice. (2025). ACS Publications. [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University. [Link]
-
NMR Sample Preparation. (n.d.). University of Missouri-St. Louis. [Link]
-
High-resolution protein hydration NMR experiments: probing how protein surfaces interact with water and other non-covalent ligands. (2017). PubMed. [Link]
-
Two-dimensional nuclear Overhauser effect in biomolecules. (1984). CORE. [Link]
-
Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR spectroscopy. (2017). PubMed. [Link]
-
Dynamic 15N{1H} NOE measurements: a tool for studying protein dynamics. (2020). PMC. [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (2021). SpringerLink. [Link]
Sources
- 1. NMR studies on hydrophobic interactions in solution Part 4. Temperature and concentration dependence of the hydrophobic self-association of tert-butanol in water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. High-resolution protein hydration NMR experiments: probing how protein surfaces interact with water and other non-covalent ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Probing the functional hotspots inside protein hydrophobic pockets by in situ photochemical trifluoromethylation and mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 7. Detection of intermolecular NOE interactions in large protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. organomation.com [organomation.com]
- 10. ou.edu [ou.edu]
- 11. nmr-bio.com [nmr-bio.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. web.uvic.ca [web.uvic.ca]
Troubleshooting & Optimization
common impurities in commercial 2-Methyl-2-propan(ol-d) and their removal
Welcome to the technical support center for 2-Methyl-2-propan(ol-d), also known as deuterated tert-butanol (t-BuOD). This guide is designed for researchers, scientists, and drug development professionals who rely on the isotopic purity of this valuable reagent. Here, we address common issues related to impurities and provide field-proven troubleshooting guides and protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial 2-Methyl-2-propan(ol-d)?
Even in high-grade commercial t-BuOD, several types of impurities can be present. These generally fall into three categories:
-
Isotopic and Related Impurities:
-
Water (H₂O and HDO): As a hygroscopic alcohol, t-BuOD readily absorbs atmospheric moisture. This appears as a broad singlet in the ¹H NMR spectrum, with a chemical shift that is highly dependent on temperature and concentration.[1][2]
-
Residual 2-Methyl-2-propanol (t-Butanol): The non-deuterated isotopologue is always present in small amounts due to incomplete deuteration. The hydroxyl proton (-OH) signal will be visible in the ¹H NMR spectrum.
-
-
Synthesis-Related Impurities:
-
Acetone: A potential starting material or byproduct from side reactions during synthesis.[3][4]
-
Isobutylene: Can form via dehydration of t-butanol, especially if the product is exposed to acidic conditions or high temperatures.[3]
-
Other Alcohols (e.g., Methanol, Isopropanol): May be present from synthesis or cross-contamination.[3][5]
-
-
Handling and Storage Impurities:
-
Common Laboratory Solvents: Acetone, diethyl ether, and hydrocarbons can be introduced through improper handling or contaminated glassware.[1][2]
-
Silicone Grease: Often seen in NMR spectra as a series of small, broad peaks, resulting from the use of greased glassware joints.[1]
-
Peroxides: While less common for tertiary alcohols, peroxides can form over time, especially with prolonged storage and exposure to air.[3]
-
Q2: Why is the purity of 2-Methyl-2-propan(ol-d) critical for my experiments?
The presence of impurities, even at trace levels, can have significant consequences:
-
Unwanted Side Reactions: Protic impurities like water or residual t-butanol can quench sensitive reagents such as Grignards, organolithiums, or strong bases, leading to lower yields or complete reaction failure.
-
Compromised Spectroscopic Analysis: Impurity signals in NMR or other analytical techniques can overlap with signals from the compound of interest, complicating characterization and quantification.[6]
Q3: How can I assess the purity of my 2-Methyl-2-propan(ol-d) before use?
The most direct method is ¹H NMR spectroscopy . A high-purity sample should show only the signal for the methyl protons (a singlet around 1.2-1.3 ppm, depending on the solvent) and the residual solvent peak. The absence of other signals is a good indicator of organic purity. For quantifying water content, Karl Fischer titration is the gold standard and provides precise measurements of moisture levels.
Troubleshooting Guides & Purification Protocols
This section provides detailed, step-by-step solutions to specific impurity-related problems.
Issue 1: My ¹H NMR spectrum shows a significant water peak (HDO).
Causality: This is the most common issue and arises from the hygroscopic nature of t-BuOD.[2] Water can act as an unwanted nucleophile or base in many reactions.
Solution: Drying with Molecular Sieves
This is the safest and most convenient method for removing water without chemically altering the solvent.
Protocol:
-
Activation of Sieves: Place a sufficient quantity of 3Å molecular sieves in a flask. Heat to 200-300°C under vacuum or an inert gas flow for at least 4 hours. Allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Preparation: If the t-BuOD is solid (melting point 23-26°C), gently warm the sealed bottle in a water bath at ~30°C until it is fully molten.[7]
-
Drying: In a dry flask under an inert atmosphere, add the activated molecular sieves (approx. 5-10% w/v) to the liquid t-BuOD.
-
Equilibration: Swirl the mixture gently and allow it to stand for at least 12-24 hours.
-
Transfer: Carefully decant or filter the dried t-BuOD into a clean, dry storage vessel under an inert atmosphere. For highly sensitive applications, transfer can be done via cannula.
-
Validation (Optional but Recommended): Perform Karl Fischer titration to confirm the water content is within your acceptable limits.
Issue 2: My baseline shows broad, rolling humps, or I see small, unidentified organic peaks.
Causality: These signals often indicate the presence of higher-boiling organic impurities, such as grease, or more volatile contaminants like acetone or other solvents. For high-purity applications, a more rigorous purification method is required.
Solution: Purification by Fractional Freezing/Crystallization
This technique is highly effective for t-BuOD due to its convenient melting point and leverages the principle that impurities are typically excluded from the crystal lattice of the pure compound.[5]
Protocol:
-
Initial Liquefaction: Gently warm the commercial t-BuOD in a sealed container until it is just molten.
-
Controlled Freezing: Place the container in a cooling bath (e.g., a refrigerator or a controlled-temperature bath) set to a temperature slightly below its melting point (~20-22°C).
-
Crystal Growth: Allow the t-BuOD to slowly crystallize. The process should be slow to promote the formation of pure crystals. About 50-75% of the material should be frozen.
-
Separation: The impurities will now be concentrated in the remaining liquid phase. Quickly decant the liquid from the frozen solid.
-
Final Melt: Allow the purified, solid t-BuOD to melt at room temperature.
-
Iteration & Validation: For ultra-high purity, this process can be repeated. A final ¹H NMR spectrum should be acquired to confirm the removal of the unwanted organic signals.
Data & Diagrams
Common Impurities in 2-Methyl-2-propan(ol-d)
The following table summarizes common impurities and their characteristic ¹H NMR chemical shifts. Note that the exact shift of exchangeable protons (-OH) and water can vary significantly.
| Impurity | Formula | Boiling Point (°C) | Typical ¹H NMR Shift (in CDCl₃, ppm) | Multiplicity |
| Water | H₂O / HDO | 100 | ~1.56 | broad s |
| Acetone | C₃H₆O | 56 | ~2.17 | s |
| Isobutylene | C₄H₈ | -7 | ~1.72 (CH₃), ~4.65 (CH₂) | s, s |
| Isopropanol | C₃H₈O | 82.5 | ~1.22 (CH₃), ~4.03 (CH) | d, sept |
| Diethyl Ether | C₄H₁₀O | 34.6 | ~1.21 (CH₃), ~3.48 (CH₂) | t, q |
| Silicone Grease | - | High | ~0.07-0.20 | broad s |
Chemical shift data referenced from Gottlieb, H. E., et al. (1997).[1]
Workflow & Troubleshooting Diagrams
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Paulsen, P. J., & Cooke, W. D. (1963). Preparation of Deuterated Solvents for Nuclear Magnetic Resonance Spectrometry. Analytical Chemistry, 35(10), 1560-1560. [Link]
- Google Patents. Method for catalytically removing impurities in tert-butyl alcohol and tert-butyl alcohol obtained by the method.
- Google Patents.
-
European Patent Office. Tertiary butyl alcohol purification. [Link]
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. JP2527449B2 - Method for catalytically removing impurities in tert-butyl alcohol and tert-butyl alcohol obtained by the method - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. data.epo.org [data.epo.org]
- 6. Deuterated Solvents | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 7. 2-METHYL-2-PROPAN(OL-D) | 3972-25-6 [chemicalbook.com]
Validation & Comparative
A Comparative Study of Kinetic Isotope Effects in the Oxidation of Deuterated Alcohols: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the kinetic isotope effects (KIEs) observed in the oxidation of different deuterated alcohols. It is intended for researchers, scientists, and professionals in drug development who utilize KIEs to elucidate reaction mechanisms and optimize synthetic pathways. This document delves into the theoretical underpinnings of KIEs, presents experimental data for a series of deuterated alcohols, and provides detailed protocols for their synthesis and the measurement of their respective KIEs.
Introduction to Kinetic Isotope Effects (KIEs)
The kinetic isotope effect is a powerful tool in physical organic chemistry for investigating reaction mechanisms.[1] It is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_L) to the rate constant of the same reaction with a heavier isotope (k_H) at the same position. For deuterium labeling, the KIE is expressed as k_H/k_D.
When a bond to an isotopically labeled atom is broken or formed in the rate-determining step of a reaction, a primary kinetic isotope effect (PKIE) is observed.[2] In the case of alcohol oxidation, this typically involves the cleavage of a C-H bond at the carbinol carbon. The magnitude of the PKIE provides insight into the transition state geometry of this bond-breaking event.
Secondary kinetic isotope effects (SKIEs) arise when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step.[2] These effects are generally smaller than PKIEs and can be either normal (k_H/k_D > 1) or inverse (k_H/k_D < 1), providing valuable information about changes in hybridization or steric environment at the labeled position during the reaction.
The Underlying Principles of Deuterium KIEs in Alcohol Oxidation
The origin of the primary deuterium KIE lies in the difference in zero-point vibrational energy (ZPE) between a C-H and a C-D bond. Due to its greater mass, deuterium forms a stronger bond with carbon, resulting in a lower ZPE compared to a C-H bond. For a reaction to occur, energy must be supplied to break this bond. Because the C-D bond starts at a lower energy level, more energy is required to reach the transition state, leading to a slower reaction rate for the deuterated compound.
The magnitude of the primary KIE is influenced by the nature of the transition state. A symmetrical transition state, where the hydrogen is halfway between the carbon and the abstracting species, generally exhibits the maximum KIE. Asymmetrical transition states, either "early" (reactant-like) or "late" (product-like), will show smaller KIEs.
Comparative Analysis of KIEs in the Chromic Acid Oxidation of Deuterated Alcohols
Chromic acid (H₂CrO₄) is a classic and well-studied oxidizing agent for alcohols, making it an excellent model system for a comparative study of KIEs. The rate-determining step in the chromic acid oxidation of alcohols is widely accepted to be the cleavage of the C-H bond on the alcohol-bearing carbon.[3][4]
Below is a compilation of representative primary kinetic isotope effect values for the chromic acid oxidation of a series of deuterated alcohols. It is important to note that experimental conditions, such as solvent and temperature, can influence the magnitude of the KIE. The data presented here is collated from various sources to provide a comparative overview. For the most accurate comparison, it is always recommended to measure KIEs under identical conditions.
| Deuterated Alcohol | Structure | Typical k_H/k_D (Primary KIE) | Reference(s) |
| Methanol-d₃ | CD₃OH | ~6.0 | [5] |
| Ethanol-1,1-d₂ | CH₃CD₂OH | ~6.7 | [4] |
| 2-Propanol-2-d₁ | (CH₃)₂CDOH | ~7.0 | [6] |
| 1-Phenylethanol-1-d₁ | C₆H₅CD(OH)CH₃ | 2.3 - 3.6 | [2] |
Observations and Mechanistic Insights:
-
The primary KIEs for the oxidation of simple aliphatic alcohols (methanol, ethanol, 2-propanol) are significant, typically in the range of 6-7. This large magnitude strongly supports a mechanism where the C-H bond is broken in the rate-determining step.
-
The slight increase in the KIE from methanol to 2-propanol may reflect subtle changes in the transition state structure.
-
The KIE for 1-phenylethanol is notably smaller. This can be attributed to the electronic effect of the phenyl group, which can stabilize the transition state, potentially making it more "early" and thus reducing the observed KIE.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of deuterated alcohols and the determination of their kinetic isotope effects in a competitive oxidation experiment.
Synthesis of Deuterated Alcohols
4.1.1. Synthesis of Methanol-d₃ (CD₃OH)
Methanol-d₃ can be prepared from commercially available methanol-d₄ by exchange with water.[7]
-
Step 1: In a round-bottom flask, mix 1 mole of methanol-d₄ with 10 moles of deionized water.
-
Step 2: Isolate the CD₃OH by fractional distillation.
-
Step 3: Repeat the mixing and distillation process four times to achieve a high level of deuteration. The progress of the exchange can be monitored by ¹H NMR spectroscopy.
4.1.2. Synthesis of Ethanol-1,1-d₂ (CH₃CD₂OH)
Ethanol-1,1-d₂ can be synthesized by the reduction of acetyl chloride with lithium aluminum deuteride.
-
Step 1: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of lithium aluminum deuteride (LiAlD₄) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Step 2: Cool the suspension to 0 °C in an ice bath.
-
Step 3: Slowly add a solution of acetyl chloride in anhydrous diethyl ether to the LiAlD₄ suspension with vigorous stirring.
-
Step 4: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
Step 5: Carefully quench the reaction by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Step 6: Filter the resulting solid and wash it with diethyl ether.
-
Step 7: Dry the combined ether filtrates over anhydrous magnesium sulfate, filter, and remove the ether by distillation. The resulting ethanol-1,1-d₂ can be further purified by fractional distillation.
4.1.3. Synthesis of 2-Propanol-2-d₁ ((CH₃)₂CDOH)
2-Propanol-2-d₁ can be synthesized by the reduction of acetone with sodium borodeuteride.
-
Step 1: Dissolve acetone in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Step 2: Slowly add sodium borodeuteride (NaBH₄) in small portions with stirring.
-
Step 3: After the addition is complete, continue stirring at 0 °C for 30 minutes and then at room temperature for one hour.
-
Step 4: Carefully add water to quench the reaction.
-
Step 5: Extract the product with diethyl ether.
-
Step 6: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to obtain 2-propanol-2-d₁.
Determination of KIE by a Competition Experiment
A competition experiment is a highly accurate method for determining KIEs as it minimizes the influence of variations in experimental conditions.[2]
Workflow for KIE Determination:
Caption: Workflow for determining the kinetic isotope effect using a competition experiment.
Step-by-Step Protocol:
-
Step 1: Preparation of the Reaction Mixture. Prepare a solution containing an accurately known equimolar mixture of the non-deuterated alcohol and its deuterated analogue in a suitable solvent (e.g., acetone).
-
Step 2: Initiation of the Oxidation. To the alcohol mixture, add a limiting amount of the oxidizing agent (e.g., Jones reagent, prepared by dissolving chromium trioxide in sulfuric acid and water) to ensure that the reaction does not go to completion.[8] The reaction should be allowed to proceed to approximately 10-20% completion.
-
Step 3: Quenching the Reaction. Stop the reaction by adding a quenching agent, such as isopropyl alcohol, to consume the excess oxidizing agent.
-
Step 4: Extraction of Unreacted Alcohols. Extract the unreacted alcohols from the reaction mixture using an appropriate organic solvent (e.g., diethyl ether). Wash the organic extract with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Step 5: GC-MS Analysis. Analyze the composition of the unreacted alcohols in the extract by Gas Chromatography-Mass Spectrometry (GC-MS). The ratio of the deuterated to non-deuterated alcohol can be determined by monitoring the respective molecular ion peaks.
-
Step 6: Calculation of the KIE. The KIE (k_H/k_D) can be calculated using the following equation, where R₀ is the initial molar ratio of the non-deuterated to deuterated alcohol (ideally 1) and R_t is the ratio at time t (i.e., at the point of quenching):
k_H/k_D = log(R_t) / log(R₀)
Mechanistic Implications and Applications
The comparative study of KIEs provides valuable insights into the subtle differences in the transition states of oxidation reactions for various alcohols. This information is crucial for:
-
Elucidating Reaction Mechanisms: Confirming the rate-determining step and probing the geometry of the transition state.
-
Drug Development: Understanding the metabolic pathways of drugs containing alcohol moieties. By strategically introducing deuterium at metabolically labile positions, the rate of metabolism can be slowed down, potentially improving the pharmacokinetic profile of a drug.[1]
-
Optimizing Synthetic Routes: Fine-tuning reaction conditions to favor desired pathways based on a deeper understanding of the reaction mechanism.
Conclusion
The kinetic isotope effect is a nuanced yet powerful probe for understanding the mechanisms of chemical reactions. This guide has provided a comparative overview of the KIEs for the oxidation of several deuterated alcohols, highlighting the utility of this technique in mechanistic elucidation. The detailed experimental protocols offer a practical framework for researchers to conduct their own KIE studies, fostering a deeper understanding of the chemical processes they investigate.
References
-
Wikipedia. Kinetic isotope effect. [Link]
-
Macmillan Group. Kinetic Isotope Effects in Organic Chemistry. 2005. [Link]
-
Truman State University. Oxidation of Alcohols by Chromium(VI). 2012. [Link]
-
Chemistry LibreTexts. 11.8: The E2 Reaction and the Deuterium Isotope Effect. 2022. [Link]
-
Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). 2011. [Link]
- Srinivasan, G. & Venkatasubramanian, N. The chromic acid oxidation of aliphatic secondary alcohols—substituent effects and the mechanism. Proceedings of the Indian Academy of Sciences - Section A, 65, 30-39 (1967).
- Guengerich, F. P. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 542, 235-251 (2014).
-
ResearchGate. Kinetic Isotope Effect in the Chromic Acid Oxidation of Secondary Alcohols. 2000. [Link]
-
Chemistry LibreTexts. Oxidation by Chromic Acid. 2023. [Link]
-
European Patent Office. METHOD FOR PRODUCING DEUTERATED METHYL METHACRYLATE. 2006. [Link]
-
Chad's Prep. 12.3 Synthesis of Alcohols. 2021. [Link]
-
YouTube. Methanol-d4, (CD3OD) Methanol-d3 (CD3OH) & Methanol-d1 (CH3OD) preparation: Highly polar NMR solvent. 2021. [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
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Organic Syntheses. Cyclooctanone. [Link]
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Pearson+. Give two syntheses for (CH3)2CH—O—CH2CH3, and explain which synth... [Link]
-
Chemical Education Xchange. Oxidation of Alcohols with Chromic Acid. [Link]
-
YouTube. Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. 2022. [Link]
-
YouTube. 12.3 Synthesis of Alcohols | Organic Chemistry. 2021. [Link]
-
YouTube. Swern Oxidation of Alcohols | A useful alternative to PCC. 2023. [Link]
-
gChem Global. Swern Oxidation. [Link]
-
Journal of Chemical Education. Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect. 2014. [Link]
-
Oreate AI Blog. The Role of PCC in Oxidizing Primary Alcohols. 2025. [Link]
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ResearchGate. (A) Temperature programmed reaction data for methanol-d3 (CD3OH) show... [Link]
-
ChemRxiv. SWERN Oxidation. Transition State Theory is OK. [Link]
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Chad's Prep. Synthesis of Alcohols; Reduction of Ketones and Aldehydes. [Link]
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YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. 2015. [Link]
- Google Patents. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
-
Lehigh Preserve. Alcohol Synthesis Over Cesium Promoted Copper/zinc Oxide Catalysts. 1989. [Link]
-
DESY. Live view into methanol synthesis. 2022. [Link]
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Study Prep in Pearson+. Give two syntheses for (CH3)2CH-O-CH2CH3 and explain which synthesis is better. [Link]
-
Chemistry Steps. PCC Oxidation Mechanism. [Link]
-
ResearchGate. Formation of All Three C 2 H 4 O Isomers—Ethylene Oxide ( c -C 2 H 4 O), Acetaldehyde (CH 3 CHO), and Vinyl Alcohol (CH 2 CHOH)—in Ethanol-containing Interstellar Analog Ices. 2024. [Link]
-
Vedantu. What happens when ethanol is oxidized with chromic anhydride in glacial ethanoic acid? [Link]
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A Comparative Guide to Cross-Validation of Analytical Methods: The Role of 2-Methyl-2-propan(ol-d) as an Internal Standard
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The process of validating an analytical method ensures its reliability, a cornerstone of regulatory submission and clinical decision-making. Cross-validation, in particular, becomes critical when comparing results between different methods or laboratories. This guide provides an in-depth technical comparison of analytical method performance with and without the use of a deuterated internal standard, specifically 2-Methyl-2-propan(ol-d), also known as tert-butanol-d10. We will explore the theoretical underpinnings, present a detailed experimental protocol for a hypothetical cross-validation study, and analyze the resulting data to highlight the tangible benefits of this approach.
The Imperative of Cross-Validation in Bioanalysis
In the landscape of global pharmaceutical development, it is not uncommon for bioanalytical testing to be conducted across multiple laboratories or for methods to evolve over the lifecycle of a drug program. Cross-validation serves as a crucial bridge, ensuring that data from different sources are comparable and can be pooled for a comprehensive analysis.[1] As stipulated by regulatory bodies such as the International Council for Harmonisation (ICH), cross-validation is essential when data from different validated methods are to be combined or compared to support critical decisions regarding safety, efficacy, and labeling.[1] The primary objective is to identify and quantify any systemic bias between the methods, ensuring the continuity and integrity of the data.
The Power of a Deuterated Internal Standard
In quantitative analysis, particularly with highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound added in a constant amount to all samples, calibrators, and quality controls. Its purpose is to correct for variability during sample processing and analysis.[2] A stable isotope-labeled (SIL) internal standard, such as 2-Methyl-2-propan(ol-d), is considered the gold standard.[2] By replacing hydrogen atoms with deuterium, the mass of the molecule is increased, allowing it to be distinguished from the analyte by the mass spectrometer. However, its chemical and physical properties remain nearly identical to the unlabeled analyte.[3] This near-identical behavior is the key to its effectiveness.
The primary advantages of using a deuterated internal standard like 2-Methyl-2-propan(ol-d) include:
-
Compensation for Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated IS co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, leading to more accurate quantification.
-
Correction for Variability in Sample Preparation: Losses during extraction, evaporation, and reconstitution steps are accounted for, as both the analyte and the IS are affected similarly.
-
Improved Precision and Accuracy: By minimizing the impact of experimental variability, the overall precision and accuracy of the method are significantly enhanced.[4]
Cross-Validation in Practice: A Case Study of Ropivacaine Analysis
To illustrate the impact of using 2-Methyl-2-propan(ol-d) in a cross-validation scenario, we will consider the bioanalysis of ropivacaine, a local anesthetic, in human plasma using LC-MS/MS. We will compare two hypothetical methods:
-
Method A: An LC-MS/MS method for ropivacaine using an external standard calibration.
-
Method B: The same LC-MS/MS method for ropivacaine, but incorporating 2-Methyl-2-propan(ol-d) as an internal standard.
Experimental Workflow for Cross-Validation
The cross-validation will be performed by analyzing the same set of quality control (QC) samples and incurred (study) samples with both Method A and Method B.
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comparing the solvent effects of 2-Methyl-2-propan(ol-d) and other alcohols
An In-Depth Guide to the Solvent Effects of 2-Methyl-2-propan(ol-d) and Comparative Alcohols for Researchers
Authored by: A Senior Application Scientist
In the intricate landscape of chemical synthesis and analysis, the choice of solvent is a critical parameter that can dictate reaction outcomes, influence analytical signatures, and ultimately determine experimental success. Alcohols, as a class of protic solvents, are ubiquitous in the laboratory due to their ability to solvate a wide range of compounds and participate in hydrogen bonding.[1][2] This guide provides a detailed comparison of the solvent effects of 2-Methyl-2-propanol (tert-butanol), its deuterated analogue 2-Methyl-2-propan(ol-d), and other common alcohols such as methanol, ethanol, and isopropanol.
We will move beyond a simple cataloging of properties to explore the mechanistic underpinnings of their solvent behavior, supported by experimental data and actionable protocols. This resource is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of solvent selection to optimize their work.
The Physicochemical Landscape of Alcohols
The utility of an alcohol as a solvent is governed by its fundamental physical and chemical properties. These properties arise from their molecular structure—specifically, the polar hydroxyl (-OH) group and the nonpolar alkyl chain.[1] The interplay between these two features dictates everything from boiling point to solvating power.
The presence of the hydroxyl group allows alcohol molecules to form strong intermolecular hydrogen bonds, leading to significantly higher boiling points compared to alkanes of similar molecular weight.[3][4] As the carbon chain length increases, van der Waals forces become more significant, further increasing the boiling point. However, the steric hindrance of the alkyl group, as seen in the progression from primary (ethanol) to secondary (isopropanol) to tertiary (tert-butanol) alcohols, also plays a crucial role in modulating these interactions.
The Deuterium Isotope Effect
Replacing the protic hydrogen of the hydroxyl group with deuterium (-OH to -OD) introduces a subtle but significant change known as the deuterium isotope effect. The C-D bond is slightly shorter and stronger than the C-H bond, and similarly, the O-D bond has a different zero-point energy compared to the O-H bond. This can lead to minor differences in properties like boiling point, viscosity, and acidity.[5][6] For 2-Methyl-2-propan(ol-d), these changes can be exploited in mechanistic studies to probe the involvement of the hydroxyl proton in a reaction's rate-determining step.
Comparative Data Table
The following table summarizes key physicochemical properties for a selection of common laboratory alcohols, providing a quantitative basis for comparison.
| Property | Methanol | Ethanol | 2-Propanol (Isopropanol) | 2-Methyl-2-propanol (tert-Butanol) | 2-Methyl-2-propan(ol-d) (tert-Butanol-OD) |
| Molecular Formula | CH₄O | C₂H₆O | C₃H₈O | C₄H₁₀O | C₄H₉DO |
| Molecular Weight ( g/mol ) | 32.04 | 46.07 | 60.10 | 74.12 | 75.13 |
| Boiling Point (°C) | 64.7 | 78.4 | 82.5 | 82-83[7] | 83[8] |
| Density (g/mL at 25°C) | 0.792 | 0.789 | 0.786 | 0.775[7] | 0.786[8] |
| Relative Polarity | 0.762 | 0.654 | 0.546 | 0.389[9] | ~0.389 |
| Acidity (pKa) | 15.5 | 15.9 | 16.5 | 16.54[7] | ~17 |
| Viscosity (cP at 20°C) | 0.59 | 1.20 | 2.39 | 4.75 (at 26°C) | >4.75 |
| Water Solubility | Miscible | Miscible | Miscible | Miscible[7] | Miscible |
Note: Some values for 2-Methyl-2-propan(ol-d) are estimated based on known isotope effects.
Impact on Chemical Reactions and Solubility
The choice of alcohol can profoundly influence reaction kinetics, equilibrium positions, and the solubility of reactants.
Reaction Kinetics
In reactions that proceed via charged intermediates, such as S_N1 or E1 mechanisms, polar protic solvents are essential for stabilizing the transition state and the carbocation intermediate. While all alcohols are polar and protic, their effectiveness varies.
-
Polarity: Methanol and ethanol are more polar than isopropanol and tert-butanol, making them better at solvating charged species and often leading to faster reaction rates in such cases.[10]
-
Steric Hindrance: The bulky nature of tert-butanol makes it a weaker nucleophile than less hindered alcohols like methanol or ethanol.[11] This can be advantageous when a non-nucleophilic polar solvent is required to favor elimination over substitution reactions.[12]
-
Kinetic Isotope Effect (KIE): When a reaction's rate-determining step involves the breaking of the O-H bond, substituting 2-Methyl-2-propanol with its deuterated counterpart will result in a slower reaction rate. This primary KIE is a powerful tool for elucidating reaction mechanisms.[6]
Solubility
The principle of "like dissolves like" is fundamental to understanding solubility. Alcohols, with their polar -OH head and nonpolar alkyl tail, can solvate a broad spectrum of solutes.
-
Polar Solutes: Smaller alcohols like methanol and ethanol are excellent solvents for polar compounds due to the dominance of the hydroxyl group's polarity.[13]
-
Nonpolar Solutes: As the alkyl chain length increases, so does the alcohol's ability to dissolve nonpolar compounds. The solubility of larger alcohols in water decreases for the same reason.[3][14] Tert-butanol, despite being miscible with water, has a significant nonpolar character due to its four-carbon structure, making it a good solvent for a range of organic molecules.[15]
Caption: Dominant solvation forces for different alcohol types.
Influence on Spectroscopic Analysis
The solvent is not a passive medium in spectroscopy; it actively interacts with the analyte, influencing the resulting spectrum. This is particularly true in Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy.
NMR Spectroscopy
Deuterated solvents are indispensable in ¹H NMR spectroscopy because they prevent the large solvent signal from overwhelming the analyte signals.[16][17] 2-Methyl-2-propan(ol-d) serves this purpose while providing the specific solvent environment of a tertiary alcohol.
The chemical shifts of an analyte's protons, especially those capable of hydrogen bonding (e.g., -OH, -NH), are highly sensitive to the solvent environment.[18][19][20] Changing the solvent from methanol to tert-butanol can induce significant shifts in these proton resonances due to differences in the strength and nature of hydrogen bonding between the solvent and solute.[20] This sensitivity can be used to identify and assign labile protons in a molecule.
UV-Vis Spectroscopy
In UV-Vis spectroscopy, the polarity of the solvent can alter the energy levels of the electronic ground and excited states of the analyte, leading to a shift in the wavelength of maximum absorbance (λ_max). This phenomenon, known as solvatochromism, can be correlated with solvent polarity scales. The different polarities of methanol, ethanol, isopropanol, and tert-butanol will cause predictable shifts in the λ_max for polar analytes, providing insight into the electronic transitions being observed.
Experimental Protocols for Quantifying Solvent Effects
To provide a practical framework, we present two validated protocols for investigating and quantifying the solvent effects discussed.
Protocol 1: Measuring Reaction Kinetics via UV-Vis Spectrophotometry
This protocol details a method to compare the rate of a solvolysis reaction, which is highly sensitive to solvent effects, across different alcohols.
Objective: To determine the first-order rate constant (k) for the solvolysis of a suitable substrate (e.g., tert-butyl chloride) in methanol, ethanol, isopropanol, and tert-butanol.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the substrate (e.g., 0.1 M tert-butyl chloride in a non-reactive, dry solvent like hexane).
-
Prepare a solution of a pH indicator (e.g., bromothymol blue) in each of the four test alcohols. The indicator will change color as HCl is produced during the reaction.
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to monitor the absorbance at the λ_max of the basic form of the indicator (e.g., ~620 nm for bromothymol blue).
-
Equilibrate a cuvette containing 3 mL of the indicator/alcohol solution inside the spectrophotometer at a constant temperature (e.g., 25°C).
-
-
Kinetic Run:
-
Data Analysis:
-
The reaction is pseudo-first-order because the solvent (alcohol) is in vast excess.
-
Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance.
-
The slope of this line will be equal to -k, where k is the observed rate constant.
-
Compare the k values obtained for each alcohol to quantify the solvent's effect on the reaction rate.
-
Caption: Workflow for the kinetic analysis of solvolysis.
Protocol 2: Characterizing Solvent-Induced Chemical Shifts by NMR
Objective: To observe the effect of different alcohol solvents on the ¹H NMR chemical shift of a standard molecule with a labile proton.
Methodology:
-
Sample Preparation:
-
Choose a standard compound with a distinct, labile proton signal (e.g., salicylic acid, which has both a phenolic -OH and a carboxylic acid -OH).
-
Prepare four separate NMR tubes. To each, add a small, identical amount of the standard compound.
-
To Tube 1, add ~0.6 mL of Methanol-d₄.
-
To Tube 2, add ~0.6 mL of Ethanol-d₆.
-
To Tube 3, add ~0.6 mL of 2-Propanol-d₈.
-
To Tube 4, add ~0.6 mL of 2-Methyl-2-propan(ol-d).
-
Add a small amount of an internal reference standard (e.g., TMS) to each tube if not already present in the solvent.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum for each of the four samples under identical experimental conditions (e.g., temperature, number of scans).
-
-
Data Analysis:
-
Calibrate each spectrum to the internal reference (TMS at 0 ppm).
-
Identify the signal corresponding to the labile proton(s) of the standard compound in each spectrum.
-
Compare the chemical shift (in ppm) of these protons across the four different deuterated alcohol solvents. The variation observed is a direct measure of the solvent's effect on the local electronic environment of the protons.[23]
-
Conclusion: A Framework for Rational Solvent Selection
The choice between methanol, ethanol, isopropanol, and tert-butanol—and their deuterated analogues—is a multi-faceted decision that hinges on a deep understanding of their distinct chemical personalities.
-
Methanol and Ethanol are highly polar, less hindered solvents ideal for promoting reactions with polar transition states and dissolving polar reagents.
-
Isopropanol offers an intermediate balance of polarity and steric bulk.
-
2-Methyl-2-propanol (tert-Butanol) is a bulky, less polar, and non-nucleophilic solvent, often employed to favor elimination pathways or to solvate larger, more nonpolar molecules.
-
2-Methyl-2-propan(ol-d) provides the unique solvent environment of tert-butanol while also serving as an NMR solvent and a tool for probing kinetic isotope effects to elucidate reaction mechanisms.
By leveraging the comparative data and experimental protocols presented in this guide, researchers can move from a trial-and-error approach to a rational, evidence-based strategy for solvent selection, thereby enhancing the precision, efficiency, and insightfulness of their chemical research.
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A Senior Application Scientist's Guide to 2-Methyl-2-propan(ol-d): A Comparative Analysis for Researchers
For the discerning researcher, scientist, and drug development professional, the choice of reagents and solvents is paramount to experimental success. This guide provides an in-depth, objective comparison of 2-Methyl-2-propan(ol-d) (tert-butanol-d) and its non-deuterated counterpart, tert-butanol. We will delve into specific research applications, offering experimental insights and data to inform your selection process.
Introduction to 2-Methyl-2-propan(ol-d)
2-Methyl-2-propan(ol-d), also known as deuterated tert-butanol, is a form of tert-butanol where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution, while seemingly minor, imparts significant changes to the molecule's physicochemical properties, leading to distinct advantages in various scientific applications. The primary driver of these differences is the kinetic isotope effect (KIE), where the greater mass of deuterium results in a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making the C-D bond stronger and less reactive.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Clearer View
In the realm of NMR spectroscopy, the use of deuterated solvents is a cornerstone for obtaining high-quality spectra of analytes. The primary function of a deuterated solvent is to dissolve the sample without generating large solvent signals that would otherwise obscure the signals from the analyte.
Comparative Performance:
| Feature | 2-Methyl-2-propan(ol) (tert-Butanol) | 2-Methyl-2-propan(ol-d) (tert-Butanol-d) |
| Proton NMR (¹H NMR) | Large solvent peak obscures analyte signals | Minimal residual solvent peak, allowing for clear observation of analyte signals |
| Deuterium NMR (²H NMR) | No signal | Provides a lock signal for magnetic field stabilization |
| Analyte Signal Integrity | Potential for proton exchange with labile analyte protons | Reduced isotopic exchange with labile analyte protons[1] |
Causality Behind the Choice:
The fundamental reason for using 2-Methyl-2-propan(ol-d) in NMR is to eliminate the overwhelming proton signals from the solvent. Since the vast majority of hydrogen atoms in the solvent are replaced with deuterium, their resonance frequencies are shifted far away from the proton spectrum, resulting in a "cleaner" baseline and allowing for the unambiguous observation of the signals from the compound of interest.[1] Furthermore, the deuterium signal provides a lock for the spectrometer's magnetic field, ensuring field stability and improving the resolution and accuracy of the resulting spectrum.
Experimental Workflow: Sample Preparation for NMR Spectroscopy
Figure 1: A typical workflow for preparing a sample for NMR analysis using a deuterated solvent.
II. Mass Spectrometry: Precision in Quantification
In mass spectrometry (MS), particularly in quantitative studies, the use of stable isotope-labeled internal standards is the gold standard. 2-Methyl-2-propan(ol-d) can serve as an excellent internal standard for the quantification of its non-deuterated analog.
Comparative Performance:
| Feature | Non-deuterated Internal Standard | 2-Methyl-2-propan(ol-d) as Internal Standard |
| Co-elution in LC-MS | May have different retention times | Co-elutes with the analyte |
| Ionization Efficiency | Can differ from the analyte | Nearly identical to the analyte |
| Matrix Effects | Experiences different matrix effects | Experiences the same matrix effects as the analyte |
| Quantification Accuracy | Prone to variability | High accuracy and precision |
Causality Behind the Choice:
The ideal internal standard should behave identically to the analyte during sample preparation, chromatography, and ionization, but be distinguishable by the mass spectrometer. Deuterated internal standards, such as 2-Methyl-2-propan(ol-d), fulfill these criteria almost perfectly.[2] They have nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring that they are affected by matrix effects and variations in instrument response in the same way. The mass difference allows for their separate detection and quantification by the mass spectrometer, leading to highly accurate and reliable results.
Experimental Protocol: Quantitative Analysis using a Deuterated Internal Standard
-
Prepare a Stock Solution: Accurately weigh a known amount of 2-Methyl-2-propan(ol-d) and dissolve it in a suitable solvent to create a stock solution of known concentration.
-
Spike Samples: Add a precise volume of the 2-Methyl-2-propan(ol-d) internal standard stock solution to all calibration standards, quality control samples, and unknown samples.
-
Sample Preparation: Perform the necessary extraction, precipitation, or derivatization steps on the spiked samples.
-
LC-MS/MS Analysis: Analyze the prepared samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Use this curve to determine the concentration of the analyte in the unknown samples.
III. Chemical Synthesis: Probing Reaction Mechanisms
The kinetic isotope effect (KIE) associated with deuterated compounds provides a powerful tool for elucidating reaction mechanisms. By comparing the reaction rates of a compound and its deuterated analog, researchers can infer whether a particular C-H bond is broken in the rate-determining step of the reaction.
Comparative Performance and Insights:
| Aspect | Using 2-Methyl-2-propanol | Using 2-Methyl-2-propan(ol-d) as Solvent/Reagent |
| Reaction Rate | Standard reaction rate | Slower reaction rate if C-H/C-D bond cleavage is in the rate-determining step |
| Mechanistic Insight | Provides baseline reactivity | Allows for the determination of the kinetic isotope effect, revealing mechanistic details |
| Product Distribution | Standard product distribution | Can influence product ratios in reactions with competing pathways |
Causality Behind the Choice:
If a reaction involving 2-Methyl-2-propanol as a reactant or solvent is slower when 2-Methyl-2-propan(ol-d) is used, it indicates that a C-H bond on the tert-butanol molecule is being broken in the rate-determining step. This is because the C-D bond is stronger and requires more energy to break. This information is invaluable for understanding the transition state of a reaction and for optimizing reaction conditions. For example, studies on E2 reactions have utilized deuterated alcohols to probe the transition state structure.
Logical Relationship: Kinetic Isotope Effect and Reaction Mechanism
Figure 2: The logical workflow for using the kinetic isotope effect to gain mechanistic insights.
IV. Pharmaceutical Formulations: Impact on Lyophilization
In the pharmaceutical industry, lyophilization (freeze-drying) is a common technique for preserving protein-based drugs. The choice of solvent can significantly impact the stability of the protein during this process.
Comparative Insights:
While direct comparative studies between deuterated and non-deuterated tert-butanol in lyophilization are scarce, research indicates that tert-butanol itself can have a detrimental impact on protein stability during freeze-drying.[3][4] Molecular dynamics simulations suggest that tert-butanol tends to accumulate near the protein surface, which can lead to denaturation.[3][4]
Expertise & Experience:
The stronger hydrogen bonding (or in this case, deuterium bonding) of the hydroxyl group in 2-Methyl-2-propan(ol-d) compared to the O-H bond in tert-butanol could potentially alter its interaction with the protein surface. However, based on the known denaturing effects of tert-butanol, it is plausible that the deuterated form would exhibit similar, if not slightly modified, detrimental effects. Therefore, for protein lyophilization, alternatives to tert-butanol, such as sugars (e.g., sucrose, trehalose) and polyols, are generally preferred as they have been shown to be effective lyoprotectants.[5]
V. Isotopic Tracer in Metabolic Studies
Deuterated compounds are widely used as tracers to study metabolic pathways in vivo.[6] While direct applications of 2-Methyl-2-propan(ol-d) as a metabolic tracer are not extensively documented in the initial search, the principles of isotopic tracing are well-established.
Conceptual Application:
If 2-Methyl-2-propan(ol-d) were to be used as a tracer, it would be administered to a biological system, and its metabolic fate would be tracked by detecting the deuterium label in various metabolites using techniques like mass spectrometry or NMR. This would allow researchers to understand how the body processes tert-butanol. For instance, it has been shown that tert-butanol can be oxidized in vivo, and a deuterated tracer could help quantify the extent of this metabolic pathway.[6]
Conclusion
2-Methyl-2-propan(ol-d) offers distinct advantages over its non-deuterated counterpart in specific research applications. In NMR spectroscopy, it is indispensable for obtaining clear and accurate spectra. In quantitative mass spectrometry, it serves as a superior internal standard, ensuring high precision and accuracy. Furthermore, its use in chemical synthesis provides a powerful tool for elucidating reaction mechanisms through the kinetic isotope effect. While its application in pharmaceutical lyophilization may be limited due to the inherent denaturing properties of tert-butanol, and its use as a metabolic tracer is more conceptual at this stage, the unique properties conferred by deuterium make 2-Methyl-2-propan(ol-d) a valuable tool in the modern research laboratory. The choice between the deuterated and non-deuterated form should be guided by the specific requirements of the experiment, with a clear understanding of the underlying scientific principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
